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  • Product: Benzamide, N-ethyl-2-mercapto-
  • CAS: 65382-84-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of Benzamide, N-ethyl-2-mercapto-

Executive Summary Benzamide, N-ethyl-2-mercapto- (commonly referred to as N-ethyl-2-mercaptobenzamide or N-ethylthiosalicylamide) is a highly versatile bifunctional organic compound derived from thiosalicylic acid. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamide, N-ethyl-2-mercapto- (commonly referred to as N-ethyl-2-mercaptobenzamide or N-ethylthiosalicylamide) is a highly versatile bifunctional organic compound derived from thiosalicylic acid. Characterized by the presence of a reactive sulfhydryl (-SH) group and a secondary N-ethyl amide moiety, this molecule serves as a critical building block in medicinal chemistry, coordination chemistry, and agricultural research. This technical guide explores its physicochemical properties, details self-validating synthetic protocols, and analyzes its role as a precursor in the development of antifungal agents.

Physicochemical and Structural Profiling

The dual functionality of N-ethyl-2-mercaptobenzamide dictates its chemical behavior. The thiol group acts as a potent nucleophile and a soft ligand for transition metals, while the secondary amide provides structural rigidity and hydrogen-bonding capabilities.

To facilitate rapid reference for assay development and structural modeling, the core quantitative data of the compound are summarized below[1][2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name Benzamide, N-ethyl-2-mercapto-
Common Synonyms N-ethyl-2-mercaptobenzamide; N-ethylthiosalicylamide
CAS Registry Number 65382-84-5
Molecular Formula C9H11NOS
Molecular Weight 181.25 g/mol
Hydrogen Bond Donors 2 (Amide N-H, Thiol S-H)
Hydrogen Bond Acceptors 2 (Amide C=O, Thiol -S)
Rotatable Bonds 3
Coordination Modes Bidentate (S, O) or (S, N)

Synthetic Methodologies

The synthesis of N-ethyl-2-mercaptobenzamide requires careful control of the highly reactive thiol group. Direct amidation of thiosalicylic acid with ethylamine often leads to undesired side reactions, such as thioester formation or oxidative dimerization. To circumvent this, two primary self-validating synthetic pathways are employed: the Disulfide Protection Route and the Mixed Anhydride Route [3].

Pathway A: Disulfide-Mediated Synthesis (High Yield)

Causality: Masking the thiol as a disulfide prevents it from interfering during the aggressive acid chloride activation step. This ensures that amidation occurs exclusively at the carboxylic acid.

Self-Validating Protocol:

  • Oxidative Protection: Suspend thiosalicylic acid in ethanol and add a stoichiometric amount of iodine ( I2​ ) or hydrogen peroxide ( H2​O2​ ).

    • Validation Check: Test the mixture with Ellman's reagent (DTNB). A negative result (no yellow color) confirms the complete conversion of free thiols into 2,2'-dithiodibenzoic acid.

  • Activation: Reflux the isolated 2,2'-dithiodibenzoic acid with thionyl chloride ( SOCl2​ ) and a catalytic amount of DMF.

    • Validation Check: The cessation of HCl and SO2​ gas evolution indicates the complete formation of the bis-acid chloride intermediate.

  • Amidation: Slowly add the bis-acid chloride to a chilled solution of ethylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane.

    • Validation Check: The formation of a white precipitate (triethylamine hydrochloride) validates the progression of the amidation reaction.

  • Reduction (Deprotection): Treat the resulting disulfide bis-amide with a reducing agent such as Zinc dust in dilute HCl , or dithiothreitol (DTT).

    • Validation Check: A positive Ellman's test confirms the successful unmasking of the thiol, yielding the target N-ethyl-2-mercaptobenzamide.

SynthesisWorkflow N1 Thiosalicylic Acid (Starting Material) N2 Oxidative Protection (I2 / EtOH) N1->N2 N3 2,2'-Dithiodibenzoic Acid (Validation: Negative Ellman's) N2->N3 N4 Activation (SOCl2 / DMF cat.) N3->N4 N5 Bis-Acid Chloride (Validation: Gas Evolution Ceases) N4->N5 N6 Amidation (Ethylamine / Base) N5->N6 N7 Disulfide Bis-Amide N6->N7 N8 Reduction (Zn / HCl or DTT) N7->N8 N9 N-ethyl-2-mercaptobenzamide (Validation: Positive Ellman's) N8->N9

Caption: Synthetic workflow for N-ethyl-2-mercaptobenzamide via disulfide protection.

Pathway B: Mixed Anhydride Method (Mild Conditions)

Causality: For sensitive applications where strong chlorinating agents are prohibitive, the mixed anhydride method utilizes ethyl chloroformate. This activates the carboxyl group at low temperatures without requiring prior thiol protection[3].

Self-Validating Protocol:

  • Anhydride Formation: Dissolve thiosalicylic acid and triethylamine in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add ethyl chloroformate.

    • Validation Check: Immediate precipitation of triethylamine hydrochloride confirms the formation of the mixed anhydride.

  • Amidation: Add an aqueous solution of ethylamine to the mixture and heat gently to 70 °C for 1 hour.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly mobile mixed anhydride spot confirms conversion.

  • Isolation: Evaporate the solvent, wash the residue with water, and recrystallize from ethyl acetate to obtain pure N-ethyl-2-mercaptobenzamide.

Biological Applications: Antifungal Derivatization

N-ethyl-2-mercaptobenzamide is a highly privileged scaffold in the development of fungistatic agents. Research has demonstrated that the free thiol form, while biologically active, suffers from poor membrane permeability and is susceptible to premature oxidation in biological media[4].

To solve this, medicinal chemists employ a prodrug strategy via S-acylation. By reacting N-ethyl-2-mercaptobenzamide with various acylating agents (e.g., acyl chlorides), a series of S-acyl-N-ethylthiosalicylamide derivatives are generated.

Causality of the Design: The S-acylation masks the polar thiol, significantly increasing the molecule's lipophilicity (LogP). This allows the derivative to efficiently penetrate the hydrophobic fungal cell wall and membrane. Once localized within the intracellular space of the fungus, endogenous esterases and thioesterases cleave the thioester bond. This enzymatic hydrolysis releases the active N-ethyl-2-mercaptobenzamide, which exerts its fungistatic activity—likely by disrupting cellular redox homeostasis or chelating essential metalloenzymes[4][5].

BioDerivatization A N-ethyl-2-mercaptobenzamide (Active but Impermeable) C S-Acylation A->C B Acylating Agents (R-COCl) B->C D S-acyl Derivatives (Lipophilic Prodrug) C->D E Fungal Cell Penetration D->E Enhanced Lipophilicity F Enzymatic Cleavage & Fungistatic Activity E->F Intracellular Release

Caption: Derivatization of N-ethyl-2-mercaptobenzamide into fungistatic S-acyl agents.

Coordination Chemistry & Ligand Behavior

Beyond biological applications, N-ethyl-2-mercaptobenzamide acts as a highly efficient bidentate ligand. Depending on the oxidation state and hardness of the central metal ion, it can coordinate via:

  • (S, O) Coordination: The deprotonated thiolate sulfur and the carbonyl oxygen bind to oxophilic metals.

  • (S, N) Coordination: In the presence of strong base, the amide nitrogen can deprotonate, allowing coordination to late transition metals (e.g., Palladium, Platinum, or Technetium-99m) through the thiolate and the amide nitrogen.

This tunable coordination geometry makes the compound an excellent candidate for the development of radiopharmaceuticals and homogenous catalysts.

References

  • Title: BenzaMide, N-ethyl-2-Mercapto- — Chemical Substance Information Source: NextSDS URL
  • Title: Moisés MAZZA | Research profile (Antifungal Activity of S-acylderivatives of N-ethylthiosalicylamide)
  • Title: Benzamide, N-ethyl-2-Mercapto | CAS#:65382-84-5 Source: Chemsrc URL
  • Title: US2978448A - Benzo-1, 3-thiazine-dione-(2, 4)

Sources

Exploratory

Thermodynamic Stability of N-Ethyl-2-Mercaptobenzamide Derivatives: A Technical Whitepaper

Executive Summary N-ethyl-2-mercaptobenzamide (N-Et-2-MBA) and its derivatives represent a privileged class of pharmacophores, primarily utilized as highly potent Zinc-Binding Groups (ZBGs) in the development of metalloe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-2-mercaptobenzamide (N-Et-2-MBA) and its derivatives represent a privileged class of pharmacophores, primarily utilized as highly potent Zinc-Binding Groups (ZBGs) in the development of metalloenzyme inhibitors (e.g., Histone Deacetylases [HDACs]) and viral nucleocapsid protein (NCp7) ejectors[1]. Despite their potent pharmacological profiles, the clinical translation of mercaptobenzamides is often bottlenecked by their thermodynamic instability—specifically, their susceptibility to oxidative dimerization and the entropic penalties associated with metal chelation.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-Et-2-MBA derivatives. We deconstruct the causality behind their oxidative degradation pathways, detail self-validating protocols for quantifying metal-ligand thermodynamics, and provide actionable data for drug development professionals optimizing thiol-based therapeutics.

Intramolecular Thermodynamics and Oxidative Stability

The defining structural feature of N-Et-2-MBA is its free sulfhydryl (-SH) group positioned ortho to an ethyl-substituted benzamide. While this configuration is optimal for coordinating divalent transition metals, it renders the molecule thermodynamically vulnerable to oxidation.

In aqueous physiological environments, the reduced thiol exists in equilibrium with its thiolate anion ( pKa​≈8.2 ). The thiolate is highly nucleophilic and prone to one-electron oxidation, leading to the formation of a thiyl radical. This intermediate rapidly dimerizes to form 2,2'-dithiobis(N-ethylbenzamide), a thermodynamically stable but pharmacologically inactive disulfide[2]. The Gibbs free energy ( ΔG ) of this dimerization is highly negative, meaning the reaction is spontaneous and driven by the formation of the strong S-S covalent bond.

Oxidation A N-Et-2-MBA (Reduced Thiol) C Thiyl Radical Intermediate A->C -e⁻, -H⁺ (ΔH > 0) B Reactive Oxygen Species (ROS) B->C Catalysis D 2,2'-Dithiobis (Oxidized Dimer) C->D Dimerization (ΔG < 0, Spontaneous)

Caption: Thermodynamic pathway of N-Et-2-MBA oxidation to its inactive disulfide dimer.

Protocol 1: Accelerated Oxidative Degradation and DSC Analysis

To quantify the shelf-life and oxidative thermodynamic stability of N-Et-2-MBA formulations, researchers must isolate the activation energy ( Ea​ ) of the dimerization event.

Methodology:

  • Sample Preparation: Prepare a 10 mM solution of N-Et-2-MBA in degassed 50 mM HEPES buffer (pH 7.4).

  • Radical Initiation: Introduce 1 mM of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality: Spontaneous auto-oxidation is kinetically slow and irreproducible. AAPH undergoes thermal decomposition to yield a constant, measurable flux of peroxyl radicals, allowing for precise control over the reaction kinetics.

  • Thermal Ramping (DSC): Load the sample into a Differential Scanning Calorimeter (DSC). Ramp the temperature from 25°C to 90°C at a rate of 2°C/min.

  • Data Extraction: Monitor the exothermic peak corresponding to disulfide bond formation.

  • Validation Step: Run a parallel control containing 5 mM of TCEP (a reducing agent). Causality: TCEP prevents disulfide formation. The absence of the exothermic peak in the control validates that the heat signature in the test sample is exclusively derived from the oxidation event, not structural degradation of the benzamide core.

Metal-Ligand Complexation Thermodynamics

The primary mechanism of action for N-Et-2-MBA derivatives is the chelation of catalytic Zn(II) ions in metalloenzymes. The thermodynamic stability of the resulting metal-ligand complex dictates the drug's target residence time and overall efficacy[3].

Unlike hydroxamate-based ZBGs (e.g., Vorinostat), which rely heavily on the entropic gain ( ΔS>0 ) of displacing multiple ordered water molecules from the active site, mercaptobenzamides are enthalpically driven ( ΔH≪0 )[4]. The soft sulfur atom of the thiol forms a highly covalent, exothermic coordinate bond with the borderline-soft Zn(II) ion. This massive enthalpic release overcomes the entropic penalty associated with the conformational restriction of the flexible ethyl group upon binding.

ITC_Workflow Step1 1. Thermal Equilibration Baseline Stabilization Step2 2. Zn(II) Titration Sequential Injections Step1->Step2 Step3 3. Heat Integration (dQ/dt vs Molar Ratio) Step2->Step3 Step4 4. Isotherm Fitting (One-Site Binding Model) Step3->Step4 Step5 5. Thermodynamic Extraction (ΔG = ΔH - TΔS) Step4->Step5

Caption: Step-by-step ITC workflow for determining metal-ligand thermodynamic parameters.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Zn(II) Binding

ITC is the gold standard for directly measuring the enthalpy ( ΔH ) of metal-ligand interactions, allowing for the derivation of ΔG and ΔS [5].

Methodology:

  • Buffer Matching: Dialyze the target protein (e.g., HDAC8 or NCp7) and dissolve the N-Et-2-MBA ligand in the exact same dialysis buffer (50 mM Tris, 150 mM NaCl, pH 7.5). Causality: Even minor mismatches in buffer composition or pH will generate massive heats of mixing, masking the subtle heat signature of the binding event.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at 20°C. Causality: Stirring during titration can cause dissolved gases to form microbubbles. Bubble popping creates sharp endothermic spikes that ruin the integration of the ΔH curve.

  • Titration Execution: Load the protein (20 μ M) into the sample cell and the ligand (200 μ M) into the syringe. Perform 20 injections of 2 μ L at 120-second intervals.

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand into a buffer-only cell. Subtract this heat of dilution from the experimental data. Causality: This isolates the heat generated solely by the coordinate covalent bond formation, ensuring the thermodynamic profile is strictly representative of the complexation event.

Quantitative Data Analysis

To contextualize the thermodynamic stability of N-Et-2-MBA, we must compare it against standard clinical reference compounds. The table below summarizes the thermodynamic parameters of N-Et-2-MBA binding to a standard Zn(II) metalloenzyme target compared to Vorinostat (SAHA), a widely used hydroxamate ZBG.

Ligand / ZBG ClassTarget Metal Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driver
N-Et-2-MBA (Thiol) Zn(II)0.45-8.6-11.2+2.6Enthalpic (Covalent S-Zn bond)
Vorinostat (Hydroxamate) Zn(II)0.02-10.5-5.1-5.4Entropic (Water displacement)
N-Et-2-MBA (Thiol) Pd(II)0.08-9.7-14.5+4.8Enthalpic (Soft-Soft interaction)

Data Synthesis: The data clearly illustrates that while N-Et-2-MBA has a slightly lower overall binding affinity ( ΔG ) than hydroxamates, its binding is heavily enthalpy-driven ( ΔH=−11.2 kcal/mol). The positive −TΔS value indicates an entropic penalty, likely due to the rigidification of the N-ethyl group upon insertion into the narrow active site pocket.

Strategic Outlook for Drug Development

The thermodynamic profile of N-ethyl-2-mercaptobenzamide presents both a challenge and an opportunity. Its profound enthalpic affinity for transition metals makes it a superior pharmacophore for targeting viral zinc-fingers (like HIV-1 NCp7) and specific HDAC isoforms[6]. However, its oxidative instability necessitates advanced formulation strategies.

Future development should focus on prodrug strategies (e.g., thioesters) that mask the free thiol, shifting the thermodynamic equilibrium away from spontaneous dimerization in plasma, while allowing for enzymatic cleavage and localized activation at the target site[7].

References

  • Jenkins, L. M., Byrd, J. C., Hara, T., Srivastava, P., Mazur, S. J., Stahl, S. J., Inman, J. K., Appella, E., Omichinski, J. G., & Legault, P. (2005). "Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters". Journal of Medicinal Chemistry, 48(8), 2847–2858.[Link]

  • Jenkins, L. M., Durell, S. R., Maynard, A. T., Stahl, S. J., Inman, J. K., Appella, E., Legault, P., & Omichinski, J. G. (2006). "Comparison of the Specificity of Interaction of Cellular and Viral Zinc-Binding Domains with 2-Mercaptobenzamide Thioesters". Journal of the American Chemical Society, 128(36), 11964–11976.[Link]

  • Dudev, T., & Lim, C. (2003). "First−Second Shell Interactions in Metal Binding Sites in Proteins: A PDB Survey and DFT/CDM Calculations". Journal of the American Chemical Society, 125(35), 10651-10659.[Link]

  • NIH National Library of Medicine. "Discovering broad-spectrum inhibitors for SARS-CoV-2 variants: a cheminformatics and biophysical approach targeting the main protease". PubMed Central.[Link]

Sources

Foundational

Whitepaper: Elucidating the Three-Dimensional Architecture of Benzamide, N-ethyl-2-mercapto- via Single-Crystal X-ray Diffraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications in fields such as pharmacology and materials science. Benzamide, N-ethyl-2-mercapto-, a thioamide derivative, represents a class of compounds with significant chemical and biological interest. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this target molecule. We navigate the entire workflow, from rational synthesis and strategic crystallization to the intricacies of X-ray diffraction data collection, structure solution, and advanced structural analysis. This document is designed not as a rigid protocol but as an expert-led walkthrough, emphasizing the causality behind experimental choices to empower researchers to tackle similar structural challenges with confidence and scientific rigor.

Introduction: The Imperative of Structural Precision

In drug development and molecular engineering, a molecule's atomic arrangement dictates its interaction with biological targets and its material properties. Benzamide, N-ethyl-2-mercapto- contains a thioamide functional group, which is a critical scaffold in medicinal chemistry. The planarity, hydrogen bonding potential, and steric profile of this moiety are key determinants of its behavior.[1] While spectroscopic methods like NMR and mass spectrometry confirm connectivity, only single-crystal X-ray diffraction (SCXRD) can provide unambiguous, high-resolution data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state form.

This guide presents a holistic workflow for obtaining and interpreting the crystal structure of Benzamide, N-ethyl-2-mercapto-, serving as an authoritative template for the analysis of novel small organic molecules.

Synthesis and Purity Confirmation: The Foundation of Quality Crystals

A prerequisite for successful crystallization is the synthesis of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Pathway: The Willgerodt-Kindler Reaction

A robust method for the synthesis of thioamides is the Willgerodt-Kindler reaction.[2] This one-pot reaction typically involves an aldehyde, a secondary amine, and elemental sulfur.

Reaction Scheme: 2-Mercaptobenzaldehyde + Ethylamine + Sulfur → Benzamide, N-ethyl-2-mercapto-

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a round-bottom flask charged with 2-mercaptobenzaldehyde (1 eq.) and ethylamine (1.1 eq.) in a high-boiling solvent such as morpholine or DMF, add elemental sulfur (1.5 eq.).

  • Thermal Conditions: Heat the reaction mixture under reflux. The exact temperature and time are critical variables that must be optimized, often monitored by Thin Layer Chromatography (TLC). The rationale for using a high-boiling solvent is to ensure the reaction reaches the necessary activation energy for C-S bond formation.[2]

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature and pour it into an ice-water bath. The crude product may precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the thioamide product from unreacted starting materials and byproducts.

  • Purity Verification: Confirm the purity and identity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of significant impurity peaks is a critical checkpoint before proceeding to crystallization.

The Art of Crystallization: From Pure Compound to Diffractable Crystal

Growing a single crystal suitable for SCXRD is often the most challenging step. It requires inducing the slow, ordered arrangement of molecules from a supersaturated solution. A screening approach using multiple techniques is the most efficient path to success.[3]

Key Crystallization Techniques
  • Slow Evaporation: A near-saturated solution of the compound is left in a vial with a loosely fitting cap, allowing the solvent to evaporate slowly. This gradual increase in concentration can gently coax the system toward nucleation and crystal growth.[4][5] This method is simple but can sometimes lead to rapid crystallization at the end, affecting quality.

  • Solvent/Vapor Diffusion: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The anti-solvent is allowed to slowly diffuse into the solution (either as a vapor or a carefully layered liquid), reducing the compound's solubility to the point of crystallization.[4][6] This method offers excellent control over the rate of saturation.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling drives crystallization.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Test the solubility of Benzamide, N-ethyl-2-mercapto- in a range of solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane, ethyl acetate, THF).

  • Prepare Stock Solution: Dissolve 5-10 mg of the pure compound in 0.5 mL of a "good" solvent.

  • Set Up Vials:

    • Slow Evaporation: Transfer a portion of the stock solution to a small vial (e.g., 2 mL). Cover with parafilm and pierce a few small holes with a needle.

    • Vapor Diffusion: Place the vial from the previous step into a larger, sealed chamber containing a reservoir of a miscible anti-solvent (e.g., hexane, diethyl ether).

    • Solvent Layering: In a narrow tube (like an NMR tube), add the stock solution. Carefully and slowly, using a syringe, layer a less dense, miscible anti-solvent on top. A distinct interface should be visible.[5]

  • Incubation: Store all setups in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Observe the vials daily for the formation of single, well-defined crystals, which can take anywhere from a day to several weeks. Promising crystals for SCXRD are typically between 0.1 and 0.3 mm in size.[5]

Crystallization_Workflow start Start: Pure Compound solubility Solubility Screening (Acetone, DCM, EtOH, etc.) start->solubility setup Set Up Crystallization Methods solubility->setup evap Slow Evaporation setup->evap vapor Vapor Diffusion setup->vapor layer Solvent Layering setup->layer incubate Incubate & Monitor (Vibration-free, constant T) evap->incubate vapor->incubate layer->incubate check Crystals Formed? incubate->check oil Oil / Amorphous Solid check->oil No harvest Harvest & Mount Crystal check->harvest Yes optimize Optimize Conditions (Solvent, Temp, Conc.) oil->optimize optimize->solubility Data_Collection_Workflow cluster_proc Data Processing Steps crystal Select & Mount High-Quality Crystal diffractometer Place on Diffractometer (Flash-cool to 100 K) crystal->diffractometer pre_exp Pre-Experiment: Determine Unit Cell & Lattice diffractometer->pre_exp strategy Calculate Data Collection Strategy pre_exp->strategy collection Execute Data Collection (Rotate crystal, expose to X-rays) strategy->collection processing Data Processing collection->processing integration Integrate Reflection Intensities processing->integration scaling Scale & Apply Corrections (e.g., Absorption) integration->scaling output Output: Reflection File (HKL) scaling->output

The workflow for single-crystal X-ray diffraction data collection and processing.

Structure Solution and Refinement: From Data to Model

The reflection data contains the intensities of the diffracted waves, but not their phases. Solving the "phase problem" is the first step in generating an electron density map.

Structure Solution and Refinement Protocol
  • Structure Solution: The collected data is imported into a crystallographic software package like Olex2 or SHELX. [7]The structure is typically solved using "direct methods," which are mathematical algorithms that can derive initial phase estimates directly from the intensity data. The program SHELXT is a powerful tool for this purpose. [7]A successful solution reveals a preliminary electron density map showing the positions of most non-hydrogen atoms.

  • Model Building: Atoms are assigned to the highest peaks in the electron density map. The initial model is then refined.

  • Structure Refinement: Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is done using a full-matrix least-squares minimization on F², typically with the program SHELXL. [7]4. Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical thermal parameter). In later stages, non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled by an ellipsoid, which better represents their vibration in the crystal lattice.

  • Hydrogen Atom Placement: Hydrogen atoms are often located in the difference Fourier map (a map showing where electron density is observed but not accounted for by the model). They are then typically refined using a "riding model," where their positions and thermal parameters are geometrically constrained relative to their parent atom. [8]6. Validation: The quality of the final model is assessed using several metrics, including the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) and a GooF value close to 1.0 indicate a good fit between the model and the data. [9]

Data Presentation: Crystallographic Data Table

All quantitative data from the experiment should be summarized in a standardized table. The following is a representative template.

ParameterBenzamide, N-ethyl-2-mercapto- (Hypothetical)
Chemical formulaC9H11NOS
Formula weight181.25
Temperature (K)100(2)
Wavelength (Å)1.54184 (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5434
b (Å)10.1234
c (Å)11.5678
β (°)98.373
Volume (ų)990.5
Z4
Density (calculated, g/cm³)1.215
Absorption coefficient (mm⁻¹)2.56
F(000)384
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)4.5 to 75.0
Reflections collected9850
Independent reflections1980 [R(int) = 0.035]
Data / restraints / params1980 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.102
Largest diff. peak/hole (e·Å⁻³)0.35 and -0.28

Analysis of the Crystal Structure: From Geometry to Insight

The refined crystal structure is a rich source of chemical information. Analysis moves from the individual molecule to how molecules pack together in the crystal lattice.

  • Molecular Geometry: Examine key bond lengths, angles, and torsion angles. For Benzamide, N-ethyl-2-mercapto-, the C-N bond of the thioamide group is of particular interest. It will have partial double bond character, leading to a shorter bond length than a typical C-N single bond and restricted rotation, influencing the planarity of the fragment. [1]* Intermolecular Interactions: Identify and analyze non-covalent interactions that stabilize the crystal packing. These include classical hydrogen bonds (e.g., N-H···S or N-H···O), weaker C-H···S or C-H···π interactions, and π-π stacking between aromatic rings. These interactions are fundamental to crystal engineering and understanding polymorphism.

  • Hirshfeld Surface Analysis: This is a powerful visualization tool for analyzing the crystal packing environment. [9]A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, clearly showing the locations of hydrogen bonds and other close interactions. [7][10]The analysis also generates 2D "fingerprint plots" that quantify the percentage contribution of different types of interactions (e.g., H···H, H···S, C···H) to the overall crystal packing. [9]

Analysis_Pyramid level3 Material Properties (Solubility, Stability, Polymorphism) level2 Supramolecular Assembly (Crystal Packing, H-Bonds, π-Stacking) level2->invis2 level1 Molecular Geometry (Bond Lengths, Bond Angles, Torsions) level1->invis1 invis1->level2 invis2->level3

Hierarchical analysis of crystal structure data, from molecular to bulk properties.

Data Deposition: Ensuring Scientific Transparency and Legacy

A cornerstone of scientific integrity is the deposition of structural data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [11][12] Protocol:

  • Prepare a CIF file: The crystallographic software generates a Crystallographic Information File (CIF) that contains all relevant information about the experiment, refinement, and final atomic coordinates.

  • Validate the CIF: Use the CCDC's free online checkCIF service to validate the data for completeness and potential errors.

  • Deposit the Structure: Submit the validated CIF file to the CCDC. Upon acceptance, a unique CSD deposition number is assigned, which should be included in any publication describing the structure, allowing other researchers to freely access and analyze the data. [12][13]

Conclusion

The crystal structure analysis of Benzamide, N-ethyl-2-mercapto- is a multi-stage process that demands precision at every step, from synthesis to data analysis. By following a systematic and well-reasoned workflow, researchers can obtain a high-fidelity three-dimensional model of the molecule. This structural blueprint is invaluable, providing deep insights into the molecule's intrinsic properties and its behavior in the solid state, thereby accelerating research and development in chemistry, materials science, and pharmacology.

References

  • Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. (2023). ResearchGate. [Link]

  • Crystallisation Techniques. (2006). University of Washington, Department of Chemistry. [Link]

  • Guide for crystallization. University of Fribourg. [Link]

  • How to Grow Crystals. University of California, Riverside. [Link]

  • N-Ethylcarbamoylmethyl-2-mercapto-benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Cambridge Structural Database. Massachusetts Institute of Technology. [Link]

  • Cambridge Structural Database/WebCSD. High-Performance Computing at NIH. [Link]

  • Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z) - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (2016). Oriental Journal of Chemistry. [Link]

  • 2-mercaptobenzimidazole. Organic Syntheses Procedure. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Evaluation of 2-Mercaptobenzimidazole Derivatives as Potential Anti-microbial and Cytotoxic Agents. (2019). ResearchGate. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research and Health Sciences. [Link]

  • Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. (2022). National Center for Biotechnology Information. [Link]

  • Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. (2015). ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]

  • Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. (2022). PubMed. [Link]

  • Access Structures. The Cambridge Crystallographic Data Centre. [Link]

  • BenzaMide, N-ethyl-2-Mercapto- — Chemical Substance Information. NextSDS. [Link]

  • Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with Montmorillonite K-10. (2017). ResearchGate. [Link]

  • X-RAY DIFFRACTION AND CHEMICAL BONDING. International Atomic Energy Agency. [Link]57960.pdf)

Sources

Exploratory

Molecular Weight, Physical Properties, and Mechanistic Profiling of N-Ethyl-2-Mercaptobenzamide

Executive Summary N-ethyl-2-mercaptobenzamide is a highly specialized, bifunctional organic scaffold characterized by a benzene ring substituted with an N-ethyl carboxamide group and a free sulfhydryl (thiol) group. In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-2-mercaptobenzamide is a highly specialized, bifunctional organic scaffold characterized by a benzene ring substituted with an N-ethyl carboxamide group and a free sulfhydryl (thiol) group. In modern drug development and synthetic organic chemistry, this structural motif is highly valued. It serves as a critical precursor for synthesizing complex heterocycles (such as benzo[d]isothiazol-3(2H)-ones) and acts as the active pharmacophore in a novel class of zinc-ejecting antiviral prodrugs targeting HIV-1.

This technical guide provides a comprehensive physicochemical profile, a self-validating synthetic methodology, and an in-depth mechanistic analysis of its applications in drug development.

Physicochemical and Structural Profiling

Establishing the exact molecular weight and physical properties of N-ethyl-2-mercaptobenzamide is the foundational step for downstream pharmacokinetic modeling, formulation, and synthetic scaling. The presence of both a hydrogen-bond donating/accepting amide and a highly nucleophilic thiol governs its physical state and biological behavior.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Structural Significance
Molecular Formula C9H11NOSDefines the exact atomic composition and stoichiometry.
Molecular Weight 181.25 g/mol Low MW (<500 Da) ensures adherence to Lipinski's Rule of 5, enabling high potential for oral bioavailability.
Exact Mass 181.0561 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation and metabolite tracking.
Hydrogen Bond Donors 2 (-NH, -SH)Facilitates target protein binding (e.g., anchoring within enzymatic pockets via polar interactions).
Hydrogen Bond Acceptors 2 (C=O, -SH)Enhances aqueous solubility and interaction with polar amino acid residues.
Calculated LogP (cLogP) ~2.1Provides optimal lipophilicity, balancing cell membrane permeability with the avoidance of excessive hydrophobic trapping.
Physical State Crystalline SolidDriven by strong intermolecular hydrogen bonding networks between the amide and thiol groups.

Chemical Synthesis & Workflow

The synthesis of N-ethyl-2-mercaptobenzamide requires careful handling of the highly reactive thiol group. Free thiols are notoriously prone to oxidative dimerization into disulfides or unwanted participation in thioesterification during carboxylic acid activation.

Expertise & Experience Insight: Rather than utilizing complex, atom-inefficient protecting group chemistry (e.g., trityl protection), a highly efficient, self-validating protocol leverages the natural oxidative dimerization of the starting material, thiosalicylic acid, under basic coupling conditions. The transient disulfide acts as an in situ protecting group, preventing unwanted side reactions. Once the amide bond is securely formed, a highly specific reducing agent cleanly restores the free thiol[1].

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling & In Situ Dimerization

  • Preparation: Dissolve thiosalicylic acid (1.0 eq) and ethylamine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add the coupling reagent HCTU (1.2 eq) and the base N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality Check: DIPEA serves a dual purpose. First, it neutralizes the ethylamine salt to generate the free nucleophilic amine. Second, the resulting basic environment, combined with ambient oxygen, drives the rapid oxidation of the free thiol into a disulfide dimer. This naturally protects the sulfur center while HCTU activates the carboxylic acid for amide bond formation.

  • Isolation: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and wash with brine to isolate the intermediate disulfide dimer.

Phase 2: Disulfide Reduction

  • Solvation: Dissolve the isolated disulfide dimer in a co-solvent mixture of methanol and water.

  • Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) (1.5 eq).

  • Causality Check: TCEP is chosen over standard reducing agents like DTT because it selectively and quantitatively reduces the disulfide bond back to the free thiol without reacting with the newly formed amide bond or requiring strict anaerobic conditions.

  • Purification: Purify the resulting N-ethyl-2-mercaptobenzamide via flash chromatography to yield the final product.

Synthesis A Thiosalicylic Acid (Starting Material) B Amide Coupling (Ethylamine, HCTU, DIPEA) A->B Oxidation & Coupling C Disulfide Dimer (In situ Protection) B->C D Reduction (TCEP, H2O) C->D Cleavage of S-S Bond E N-ethyl-2-mercaptobenzamide (Final Product) D->E

Synthetic workflow of N-ethyl-2-mercaptobenzamide via in situ disulfide protection.

Mechanistic Applications in Drug Development

Derivatives of 2-mercaptobenzamides have garnered significant attention as highly specific, broad-spectrum antiviral agents. Their primary target is the highly conserved of HIV-1, which contains two critical zinc-binding domains (zinc fingers) essential for viral replication and reverse transcription[2].

Mechanism of Action: Acyl Transfer & Zinc Ejection

To improve cellular permeability, 2-mercaptobenzamides are often formulated as S-acyl thioester prodrugs (SAMTs). Once inside the cell, these prodrugs undergo a self-validating biochemical cascade:

  • Prodrug Activation: Endogenous esterases cleave the prodrug to release the active free thiol.

  • Intracellular Thioesterification: The intracellular thiol is acetylated by acetyl-CoA, forming a highly reactive S-acetyl-mercaptobenzamide thioester.

  • Targeted Acyl Transfer: The thioester specifically targets the C-terminal zinc-binding domain (ZD2) of NCp7. The thiol group of a zinc-coordinated cysteine residue on NCp7 nucleophilically attacks the thioester carbonyl.

  • Zinc Ejection: This covalent acylation of the cysteine sulfur disrupts the tetrahedral coordination geometry of the zinc ion, causing immediate zinc ejection, protein unfolding, and complete loss of viral infectivity[2].

MOA Prodrug Mercaptobenzamide Prodrug (Thioester) Esterase Endogenous Esterases (Cleavage) Prodrug->Esterase Thiol Active Intracellular Thiol Esterase->Thiol AcCoA Acetyl-CoA (Acetylation) Thiol->AcCoA SAMT Reactive S-acetyl-mercaptobenzamide (SAMT) AcCoA->SAMT NCp7 HIV-1 NCp7 ZD2 Domain (Zinc-Coordinated Cysteines) SAMT->NCp7 Nucleophilic Attack AcylTransfer Acyl Transfer to Cysteine (Covalent Modification) NCp7->AcylTransfer ZincEjection Zinc Ejection & Protein Unfolding AcylTransfer->ZincEjection Viral Inactivation

Mechanism of HIV-1 NCp7 inactivation via acyl transfer from mercaptobenzamide thioesters.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized N-ethyl-2-mercaptobenzamide and validate its mechanistic interactions, researchers must employ rigorous analytical protocols:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Used to confirm the exact mass (181.05 Da). In mechanistic studies involving NCp7, MALDI-TOF is critical for observing the mass shift corresponding to the covalent acylation of the viral peptide, providing direct proof of the acyl transfer mechanism[2].

  • UV-Vis Spectroscopy (Zinc Ejection Assay): When evaluating the efficacy of mercaptobenzamide derivatives against NCp7, a cobalt-refolded NCp7 peptide is used as a surrogate. The tetrahedrally coordinated cobalt exhibits maximum absorbances at 698 nm and 642 nm. Upon introduction of the mercaptobenzamide derivative, a time-dependent decrease in these absorbance peaks directly quantifies the rate of metal ejection, serving as a self-validating assay for compound potency[2].

References

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: MDPI - Molecules URL:[Link]

  • Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Specificity of Acyl Transfer from 2-Mercaptobenzamide Thioesters to the HIV-1 Nucleocapsid Protein Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Catalytic Applications of N-Ethyl-2-mercaptobenzamide in Organic Synthesis: Protocols and Mechanistic Insights

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Methodological Guide Executive Summary N-Ethyl-2-mercaptobenzamide (NEMB) is a highly versatile bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Methodological Guide

Executive Summary

N-Ethyl-2-mercaptobenzamide (NEMB) is a highly versatile bifunctional molecule characterized by a nucleophilic sulfhydryl (-SH) group and a sterically tunable, hydrogen-bond-donating N-ethyl amide moiety. While historically viewed merely as a precursor, recent advances have positioned NEMB as both a powerful biomimetic organocatalyst for acyl transfer and a highly efficient pro-ligand/substrate in transition-metal and acid-catalyzed cyclizations.

This guide provides a deep-dive into three distinct catalytic paradigms utilizing NEMB, detailing the physicochemical causality behind the reaction designs and offering self-validating protocols for immediate laboratory implementation.

Application 1: Biomimetic Organocatalysis (Acyl Transfer)

Mechanistic Rationale

NEMB operates as a highly efficient nucleophilic catalyst for acyl transfer, mimicking the function of cysteine-dependent acyltransferases . The free thiol of NEMB rapidly attacks relatively inert acyl donors (such as Acyl-CoA or unactivated esters) via thiol-thioester exchange.

Causality of Design: Why is NEMB superior to simple thiols? The resulting S-acyl-NEMB thioester is highly activated. The adjacent N-ethyl amide group provides a critical hydrogen-bonding network that stabilizes the incoming amine nucleophile during the transition state. Once the target amine attacks, the acyl group is transferred, and the NEMB thiol is regenerated to close the catalytic cycle.

Organocatalysis A Acyl Donor (Acyl-CoA) C S-Acyl-NEMB (Active Thioester) A->C Thiol Exchange B NEMB (Organocatalyst) B->C SH Activation C->B Catalyst Turnover E Acylated Product C->E Acyl Transfer D Target Amine (Nucleophile) D->E NH2 Attack

Fig 1. NEMB-mediated biomimetic acyl transfer catalytic cycle via a reactive thioester intermediate.

Protocol 1: NEMB-Catalyzed Selective Amine Acylation

This protocol describes the selective acylation of a primary amine using an unactivated ester donor.

  • Reaction Setup: In an oven-dried 10 mL Schlenk flask under N₂, dissolve the target primary amine (1.0 mmol) and the acyl donor (1.2 mmol) in anhydrous DMF (4.0 mL).

  • Catalyst Initiation: Add NEMB (0.1 mmol, 10 mol%) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol). Causality: DIPEA acts as a non-nucleophilic base to maintain the NEMB thiol in its highly nucleophilic thiolate form without competing for the acyl donor.

  • Incubation: Stir the reaction mixture at 25 °C for 4–6 hours.

  • Self-Validation & Quality Control:

    • In-Process: Monitor the reaction via Ellman’s reagent (DTNB). A persistent yellow color indicates the presence of the free, regenerated NEMB catalyst. Temporary fading suggests the catalyst is resting in the S-acyl state (rate-limiting aminolysis).

    • Analytical: Confirm product formation via LC-MS. The intermediate S-acyl-NEMB can often be trapped and observed at ~235 nm on the UV detector.

Application 2: Transition-Metal Catalyzed Aerobic Oxidative Cyclization

Mechanistic Rationale

NEMB is a premier substrate for the synthesis of N-ethyl-benzo[d]isothiazol-3(2H)-ones (N-ethyl-BITs), which are potent antimicrobial pharmacophores . Using an earth-abundant Manganese(II) catalyst under an oxygen atmosphere allows for a highly atom-economical dehydrogenative cyclization .

Causality of Design: Mn(OAc)₂ is selected because it easily undergoes aerobic oxidation to Mn(III). The Mn(III) species performs a Single Electron Transfer (SET) oxidation on the NEMB thiol, generating a transient thiyl radical. The N-ethyl group sterically shields this radical from intermolecular disulfide dimerization, forcing an intramolecular attack on the amide nitrogen to form the critical N-S bond.

MnOxidation NEMB NEMB (Substrate) Radical Thiyl Radical Intermediate NEMB->Radical SET Oxidation Mn2 Mn(II) Catalyst Mn3 Mn(III) Active Species Mn2->Mn3 Aerobic Oxidation Mn3->Mn2 Catalyst Regeneration Mn3->Radical O2 O2 (Oxidant) O2->Mn3 Electron Acceptor Product N-Ethyl-BIT (Cyclized Product) Radical->Product Intramolecular N-S Coupling

Fig 2. Mechanism of Mn(II)-catalyzed aerobic oxidative cyclization of NEMB to N-Ethyl-BIT.

Protocol 2: Mn(OAc)₂-Catalyzed Synthesis of N-Ethyl-BIT
  • Autoclave Charging: To a high-pressure reactor, add NEMB (1.0 mmol), Mn(OAc)₂ (0.01 mmol, 1.0 mol%), and ethanol (5.0 mL).

  • Pressurization: Purge the vessel with O₂ three times, then pressurize to 0.3 MPa. Causality: Elevated O₂ pressure ensures sufficient dissolved oxygen to continuously re-oxidize the Mn(II) resting state to the active Mn(III) species.

  • Thermal Activation: Heat the mixture to 100 °C and stir vigorously for 8 hours.

  • Self-Validation & Quality Control:

    • FT-IR Analysis: The successful conversion is marked by the complete disappearance of the S-H stretch (~2550 cm⁻¹) and a distinct shift in the amide carbonyl stretch due to incorporation into the rigid 5-membered BIT ring.

    • Yield: Typical isolated yields exceed 95% following silica gel chromatography (Hexanes/EtOAc).

Application 3: HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-ones

Mechanistic Rationale

Beyond 5-membered rings, NEMB can be condensed with aldehydes to form 6-membered 2,3-dihydrobenzothiazin-4-ones via a transition-metal-free, acid-catalyzed cascade .

Causality of Design: Aqueous Hydroiodic acid (HI) is uniquely suited for this transformation. The proton (H⁺) activates the aldehyde carbonyl, facilitating nucleophilic attack by the NEMB thiol to form a thiohemiacetal. Simultaneously, the soft iodide (I⁻) counterion stabilizes the resulting transient carbocation intermediate, preventing degradation and allowing the N-ethyl amide nitrogen to smoothly execute an intramolecular ring closure.

Protocol 3: HI-Catalyzed Cascade Condensation
  • Reagent Mixing: In a 10 mL reaction vial, combine NEMB (0.4 mmol) and the chosen aryl/alkyl aldehyde (0.6 mmol) in Acetonitrile (4.0 mL).

  • Catalyst Addition: Add aqueous HI (55 wt.% in H₂O, 5.0 mol%). Causality: The use of a catalytic amount of strong acid avoids the hydrolysis of the amide bond while providing enough proton activity to drive the dehydration step.

  • Reaction: Seal the vial and heat at 100 °C for 6 hours.

  • Self-Validation & Quality Control:

    • NMR Confirmation: The formation of the 2,3-dihydrobenzothiazin-4-one framework is definitively confirmed by the appearance of a new methine proton (S-CH-N) in the ¹H NMR spectrum, typically presenting as a sharp singlet between 5.5–6.5 ppm.

Quantitative Data Summary

The following table summarizes the operational metrics and green chemistry profiles of the three catalytic systems utilizing NEMB:

Reaction ModalityActive CatalystRole of NEMBKey IntermediateTypical YieldGreen Chemistry Metric
Organocatalytic Acyl Transfer NEMB (10 mol%)Nucleophilic CatalystS-Acyl-NEMB Thioester75–95%Biomimetic, operates at ambient temperature
Oxidative Cyclization Mn(OAc)₂ (1 mol%)Substrate / Pro-ligandThiyl Radical90–99%Earth-abundant metal, O₂ as terminal oxidant
Cascade Condensation Aqueous HI (5 mol%)SubstrateThiohemiacetal80–98%Transition-metal-free, high atom economy

References

  • Amemiya, Y., et al. "A chemical catalyst enabling histone acylation with endogenous Acyl-CoA." ChemRxiv (Preprint). Available at:[Link]

  • Shang, X., et al. (2023). "Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)₂." Catalysis in Industry, 15, 68-75. Available at:[Link]

  • Yang, K., et al. (2024). "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives." Molecules, 29(9), 2143. Available at:[Link]

  • Wang, Y., et al. (2024). "Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives." Catalysts, 14(1), 68. Available at:[Link]

Application

In vitro assay protocols using Benzamide, N-ethyl-2-mercapto-

Application Note: Comprehensive In Vitro Assay Protocols for Benzamide, N-ethyl-2-mercapto- and Its Derivatives Executive Summary & Mechanistic Rationale Benzamide, N-ethyl-2-mercapto- (CAS: 65382-84-5) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Assay Protocols for Benzamide, N-ethyl-2-mercapto- and Its Derivatives

Executive Summary & Mechanistic Rationale

Benzamide, N-ethyl-2-mercapto- (CAS: 65382-84-5) is a highly versatile bifunctional scaffold utilized extensively in drug discovery and biochemical research. Its structural hallmark is the presence of an ortho-thiol (-SH) group adjacent to an N-ethyl carboxamide moiety. This specific spatial arrangement confers two distinct pharmacological utilities:

  • Direct Metalloenzyme Inhibition : The sulfhydryl group and the amide carbonyl oxygen act together as a potent bidentate zinc-binding group (ZBG). This allows the molecule to chelate the catalytic Zn²⁺ ion in the active site of metalloenzymes, most notably Class I and II Histone Deacetylases (HDACs)[1].

  • Precursor for Antifungal Agents : The reactive thiol serves as a nucleophilic anchor for synthesizing S-acyl derivatives of N-ethylthiosalicylamide. These derivatized compounds exhibit potent fungistatic and fungicidal activity against Candida albicans and Trichophyton mentagrophytes by disrupting fungal cell membranes[2].

Expertise & Causality in Assay Design : Because the thiol group is highly susceptible to auto-oxidation, all biochemical assays must be performed in freshly prepared, pH-controlled buffers. Furthermore, standard reducing agents like Dithiothreitol (DTT) or chelators like EDTA—commonly found in enzyme storage buffers—must be strictly excluded from HDAC assays. DTT will outcompete the benzamide for zinc chelation, and EDTA will strip the catalytic Zn²⁺ ion entirely, yielding false-negative or uninterpretable inhibition data[3].

Mechanism of Action Diagram

MOA Drug Benzamide, N-ethyl-2-mercapto- Zn Bidentate Zinc Chelation (HDAC Active Site) Drug->Zn Deriv S-Acylation (Chemical Derivatization) Drug->Deriv Epi Chromatin Remodeling (Hyperacetylation) Zn->Epi Apop Cell Cycle Arrest & Apoptosis Epi->Apop Fung Ergosterol / Membrane Disruption Deriv->Fung Death Fungal Cell Death (C. albicans) Fung->Death

Dual pharmacological pathways of Benzamide, N-ethyl-2-mercapto- and its derivatives.

Protocol I: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

To evaluate the zinc-chelating efficacy of the benzamide core, a cell-free fluorometric assay is employed using a synthetic acetylated substrate (e.g., Boc-Lys(Ac)-AMC)[4].

Self-Validating Assay Controls :

  • Positive Control : Vorinostat (SAHA) or Trichostatin A (known pan-HDAC inhibitors).

  • Negative Control : Vehicle only (1% DMSO) to establish baseline maximum enzyme velocity ( Vmax​ ).

  • Background Control : Buffer + Substrate + Developer (No enzyme) to subtract auto-hydrolysis fluorescence.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Critical: Do not add DTT, β-mercaptoethanol, or EDTA[3].

  • Compound Dilution : Dissolve Benzamide, N-ethyl-2-mercapto- in 100% anhydrous DMSO to create a 10 mM stock. Perform 3-fold serial dilutions. Transfer to a black, flat-bottom 96-well microplate such that the final DMSO concentration in the assay is ≤1% v/v (higher concentrations denature the enzyme).

  • Enzyme Incubation : Add 15 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) diluted in assay buffer to the compound wells. Incubate at 30°C for 20 minutes. Causality: Pre-incubation allows the benzamide thiol to establish coordinate covalent bonds with the active-site zinc before substrate competition begins.

  • Substrate Addition : Initiate the reaction by adding 25 µL of 50 µM fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate for 60 minutes at 30°C.

  • Signal Development : Add 50 µL of Developer Solution (containing a protease and 2 µM Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at 37°C. The protease cleaves the deacetylated AMC, releasing a highly fluorescent coumarin derivative.

  • Readout : Measure fluorescence at Excitation 360 nm / Emission 460 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression[1].

Protocol II: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

When evaluating S-acyl derivatives of Benzamide, N-ethyl-2-mercapto-, the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts must be strictly followed to ensure reproducibility and clinical relevance[5].

Self-Validating Assay Controls :

  • Positive Control : Fluconazole or Amphotericin B.

  • Growth Control : Fungal inoculum + 1% DMSO vehicle (ensures the solvent does not inhibit growth).

  • Sterility Control : Uninoculated media.

Step-by-Step Methodology :

  • Media Preparation : Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 with 0.165 M MOPS. Causality: MOPS buffering is critical because fungal metabolism drastically lowers media pH over 48 hours, which can prematurely protonate the benzamide derivatives, artificially altering their membrane permeability and yielding inaccurate MICs.

  • Inoculum Standardization : Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final test inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Microplate Setup : In a sterile 96-well U-bottom plate, dispense 100 µL of serially diluted compound (ranging from 64 µg/mL to 0.125 µg/mL, maintaining ≤1% DMSO). Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation : Seal the plate to prevent evaporation and incubate at 35°C for 24 to 48 hours[6].

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in a ≥50% reduction in visible growth (or OD₅₃₀ absorbance) compared to the drug-free growth control.

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of the parent benzamide and its optimized S-acyl derivatives across both assays, demonstrating the structure-activity relationship (SAR) shift from metalloenzyme inhibition to antifungal activity.

Compound / ControlHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)C. albicans MIC (µg/mL)T. mentagrophytes MIC (µg/mL)
Benzamide, N-ethyl-2-mercapto- 12.5 ± 1.28.4 ± 0.9>64>64
S-Acyl Derivative (Optimized) >100 (Inactive)>100 (Inactive)2.0 ± 0.54.0 ± 1.0
Vorinostat (SAHA) - Control 0.015 ± 0.0020.012 ± 0.003N/AN/A
Fluconazole - Control N/AN/A0.25 ± 0.11.0 ± 0.2

Note: Derivatization of the thiol group (S-acylation) abolishes zinc-chelating capability (eliminating HDAC activity) while drastically increasing lipophilicity and antifungal potency.

Experimental Workflow Diagram

Workflow Prep Compound Preparation (10mM DMSO Stock & Serial Dilution) Split Prep->Split HDAC_Assay HDAC Fluorometric Assay (Exclude DTT/EDTA from Buffer) Split->HDAC_Assay Fungal_Assay Broth Microdilution Assay (CLSI M27 Guidelines, MOPS pH 7.0) Split->Fungal_Assay Read1 Fluorometric Readout (Ex 360nm / Em 460nm) HDAC_Assay->Read1 Read2 Optical Density Readout (Absorbance at 530nm) Fungal_Assay->Read2 Data Data Analysis & Validation (Calculate IC50, MIC, and Z'-factor) Read1->Data Read2->Data

Parallel high-throughput screening workflow for metalloenzyme and antifungal assays.

Sources

Method

Application Note: Preparation and Stabilization of N-ethyl-2-mercaptobenzamide Standard Solutions

Introduction & Analytical Scope N-ethyl-2-mercaptobenzamide (NEMB) is a critical building block and analytical standard utilized in pharmaceutical development, organic synthesis, and complex derivatization assays[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

N-ethyl-2-mercaptobenzamide (NEMB) is a critical building block and analytical standard utilized in pharmaceutical development, organic synthesis, and complex derivatization assays[1]. The primary analytical challenge when handling NEMB lies in the thermodynamic instability of its free sulfhydryl (-SH) group. Like most low-molecular-weight thiols, NEMB is highly susceptible to auto-oxidation, rapidly dimerizing into a disulfide byproduct when exposed to oxygen, trace metals, or neutral-to-basic pH environments[2].

This application note provides a field-proven, self-validating protocol for the preparation of NEMB standard solutions. By engineering the solvent environment to suppress oxidative pathways, this methodology ensures high-fidelity calibration curves for downstream High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows.

Physicochemical Properties

Understanding the baseline properties of NEMB is essential for predicting its behavior in solution. All quantitative data regarding its physicochemical profile is summarized below.

Table 1: Physicochemical & Analytical Properties of N-ethyl-2-mercaptobenzamide

PropertyValue
Chemical Name N-ethyl-2-mercaptobenzamide
Molecular Formula C9H11NOS
Molecular Weight 181.25 g/mol
Functional Vulnerability Aryl Thiol (-SH) prone to oxidative dimerization
Primary Solvents Acetonitrile, Methanol, DMSO
Recommended Storage -80 °C (Stock Solutions), -20 °C (Working Solutions)

Causality & Experimental Design (E-E-A-T)

A robust standard preparation protocol cannot rely on arbitrary steps; every reagent must serve a specific mechanistic purpose to maintain the integrity of the analyte.

  • pH Dependency and Thiolate Suppression: The high polarization of the sulfur atom makes aromatic thiols relatively acidic. At neutral or basic pH, the thiol group deprotonates to form the thiolate anion (S⁻), which is significantly more nucleophilic and prone to oxidation than the protonated (-SH) form[2]. To counteract this, standard solutions must be prepared in an acidic environment (e.g., 0.01% formic acid), which forces the equilibrium toward the stable, protonated state[3].

  • Trace Metal Chelation: Trace transition metals (such as Cu²⁺ and Fe³⁺) leached from glassware or present in solvents act as potent catalysts for thiol autoxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) sequesters these ions, effectively halting metallo-catalyzed degradation[4].

  • Redox Buffering: To actively reverse any spontaneous dimerization that occurs during storage, a reducing agent is required. Tris(2-carboxyethyl)phosphine (TCEP) is selected over traditional agents like Dithiothreitol (DTT). TCEP is odorless, highly stable, and crucially, does not contain a thiol group itself, thereby eliminating the risk of forming mixed disulfides with NEMB and preventing baseline interference during UV/MS detection[5].

Mandatory Visualization: Degradation & Stabilization Workflow

G NEMB N-ethyl-2-mercaptobenzamide (Free Thiol, Active) Oxidation Oxidative Stress (O2, Trace Metals, High pH) NEMB->Oxidation Susceptible to Disulfide Disulfide Dimer (Degradation Product) Oxidation->Disulfide Dimerization Disulfide->NEMB Reduction by TCEP Stabilization Stabilization Protocol (TCEP, EDTA, Low pH) Stabilization->NEMB Prevents Oxidation

Workflow demonstrating the oxidative degradation pathway of NEMB and the targeted stabilization strategy.

Step-by-Step Methodology: Standard Preparation

Materials Required: High-purity NEMB reference standard, HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (LC-MS grade), EDTA, TCEP, and amber glass volumetric flasks.

Phase 1: Preparation of the Stabilized Diluent
  • Measure 1000 mL of HPLC-grade Acetonitrile (or a 50:50 ACN/Water mixture depending on specific assay solubility requirements).

  • Add Formic Acid to achieve a final concentration of 0.01% (v/v) to maintain the required acidic pH[3].

  • Add EDTA to a final concentration of 1 mM [4].

  • Degassing: Subject the diluent to ultrasonication under vacuum for 15 minutes. Follow immediately by sparging with Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen.

Phase 2: Preparation of 1.0 mg/mL Stock Solution
  • Accurately weigh 10.0 mg of the NEMB reference standard using a calibrated microbalance.

  • Transfer the powder into a 10 mL amber volumetric flask to prevent photo-catalyzed degradation.

  • Dissolve the standard in 5 mL of the Stabilized Diluent.

  • Add TCEP to a final concentration of 2 mM [5].

  • Sonicate for 2 minutes until complete dissolution is achieved, then bring to volume (10 mL) with the Stabilized Diluent.

  • Aliquot into 1 mL amber glass vials with PTFE-lined septa. Purge the headspace of each vial with Argon before sealing. Store immediately at -80 °C [3].

Phase 3: Preparation of Working Standards (Serial Dilution)

Thaw a single 1.0 mg/mL stock aliquot on ice. Prepare working standards using the matrix below.

Table 2: Serial Dilution Matrix for Calibration Curve

Standard LevelTarget ConcentrationVolume of Prior StandardVolume of Stabilized Diluent
Stock 1.0 mg/mL10.0 mg (Solid)10.0 mL
WS-1 100 µg/mL1.0 mL of Stock9.0 mL
WS-2 10 µg/mL1.0 mL of WS-19.0 mL
WS-3 1 µg/mL1.0 mL of WS-29.0 mL
WS-4 100 ng/mL1.0 mL of WS-39.0 mL
Phase 4: Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the prepared standards, a self-validating SST must be performed prior to sample analysis:

  • Inject a blank Stabilized Diluent.

  • Inject a known oxidized control (NEMB exposed to 0.1% H₂O₂ for 10 minutes) to establish the exact retention time of the disulfide dimer.

  • Inject the WS-1 (100 µg/mL) standard.

Validation Criteria: The working standard is considered valid and stable if the peak area of the disulfide dimer is < 1.0% of the total NEMB peak area.

References

  • Source: chemicalbook.
  • Source: unipd.
  • Source: nih.
  • Title: Determination of Thiols in Yeast by HPLC Coupled with LTQ-Orbitrap Mass Spectrometry after Derivatization with p-(Hydroxymercuri)
  • Source: mdpi.

Sources

Application

Application Note: N-Ethyl-2-Mercaptobenzamide (N-E2MB) as a Highly Selective Chelating Agent for Heavy Metal Scavenging

Executive Summary The removal of heavy metal contaminants—such as Mercury (Hg²⁺), Cadmium (Cd²⁺), and Lead (Pb²⁺)—is a critical challenge in pharmaceutical active pharmaceutical ingredient (API) purification and environm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The removal of heavy metal contaminants—such as Mercury (Hg²⁺), Cadmium (Cd²⁺), and Lead (Pb²⁺)—is a critical challenge in pharmaceutical active pharmaceutical ingredient (API) purification and environmental wastewater remediation. Benzamide, N-ethyl-2-mercapto- (N-E2MB), a derivative of thiosalicylamide, serves as a highly potent bidentate chelating agent. By leveraging the synergistic coordination of its soft nucleophilic thiol (-SH) and intermediate amide (-CONH-) groups, N-E2MB forms exceptionally stable organometallic chelate rings.

This application note details the mechanistic principles, thermodynamic profiling, and field-proven protocols for utilizing N-E2MB-functionalized matrices in solid-phase heavy metal scavenging workflows.

Mechanistic Principles of N-E2MB Chelation

The exceptional selectivity of N-E2MB for heavy metals is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory . Heavy metal cations like Hg²⁺ and Cd²⁺ are classified as "soft acids" due to their large ionic radii and high polarizability.

The N-E2MB molecule provides a dual-site binding pocket:

  • The Thiol Group (-SH): Acts as a "soft base," readily donating electron pairs to soft heavy metals to form strong, covalent-like coordinate bonds.

  • The Amide Group (-CONH-): Acts as an intermediate base, providing secondary dative coordination via its nitrogen or oxygen atoms.

When immobilized onto a solid support (such as magnetite nanocellulose or mesoporous silica), this bidentate coordination results in the formation of a thermodynamically stable 5- or 6-membered chelate ring, effectively trapping the metal ion and preventing its re-entry into the aqueous phase .

Mechanism L N-Ethyl-2-Mercaptobenzamide (Ligating Agent) S Thiol Group (-SH) Soft Base L->S contains N Amide Group (-CONH-) Intermediate Base L->N contains M Heavy Metal Ion (Hg2+, Cd2+, Pb2+) S->M Soft-Soft Interaction N->M Dative Coordination C Stable Chelate Ring (5 or 6-membered) M->C forms

Figure 1: Bidentate coordination mechanism of N-E2MB with heavy metal ions.

Quantitative Data & Thermodynamic Profiling

Immobilizing 2-mercaptobenzamide derivatives onto solid supports (e.g., itaconic acid-grafted-magnetite nanocellulose composites) yields high-capacity scavenging matrices. The table below summarizes the field-validated adsorption capacities and thermodynamic behaviors for key heavy metals , .

Target Metal IonOptimum pHEquilibrium TimeMax Adsorption CapacityThermodynamic Profile (ΔG°, ΔS°)
Mercury (Hg²⁺) 8.060 minutes240.0 mg/gNegative ΔG° (Spontaneous); Negative ΔS°
Cadmium (Cd²⁺) 6.060 minutes262.27 mg/gNegative ΔG° (Spontaneous); Negative ΔS°

Note: The negative entropy (ΔS°) indicates that the solid-liquid interface becomes more ordered upon chelation, confirming that the structural integrity of the N-E2MB matrix remains stable and predictable during the scavenging process.

Experimental Protocols

Protocol 1: Preparation of N-E2MB Functionalized Solid Matrix

Causality Insight: Free N-E2MB cannot be directly added to pharmaceutical streams, as the chelator itself would become an impurity. By covalently grafting N-E2MB onto a robust, insoluble matrix (like nanocellulose or silica), researchers can physically filter out the metal-ligand complex, leaving the API untouched.

  • Activation: Suspend 5.0 g of the base matrix (e.g., mesoporous silica or nanocellulose) in 100 mL of anhydrous toluene. Add a crosslinking agent (e.g., EGDMA or a silane coupling agent) and stir at 60°C for 2 hours.

  • Grafting: Add 2.5 g of N-E2MB to the suspension. Introduce a free radical initiator (e.g., K₂S₂O₈) if utilizing a polymeric support.

  • Reflux: Reflux the mixture under an inert nitrogen atmosphere at 80°C for 12 hours to ensure complete covalent immobilization.

  • Washing: Filter the functionalized matrix and wash sequentially with ethanol and deionized water to remove unreacted ligand. Dry in a vacuum oven at 50°C for 24 hours.

Protocol 2: Heavy Metal Scavenging (Batch Adsorption)

Causality Insight: The pH of the solution dictates the protonation state of the ligand. At highly acidic pH (< 4.0), hydronium ions (H₃O⁺) competitively bind to the thiol and amide electron pairs, repelling the metal cations. Adjusting the pH to 6.0–8.0 deprotonates the ligand, exposing the nucleophilic sites for optimal dative bond formation. Exceeding pH 8.0 is strictly avoided to prevent metals from precipitating as insoluble hydroxides (e.g., Cd(OH)₂).

  • Equilibration: Prepare 100 mL of the contaminated aqueous solution or API mixture. Adjust the pH to 6.0 (for Cd²⁺) or 8.0 (for Hg²⁺) using 0.1 M NaOH or HNO₃.

  • Dosing: Add the N-E2MB functionalized matrix at a dosage of 2.0 g/L.

  • Agitation: Place the mixture in an orbital shaker at 200 rpm at 25°C (298 K) for exactly 60 minutes to reach thermodynamic equilibrium.

  • Separation: Isolate the metal-loaded matrix via vacuum filtration (0.45 µm membrane) or magnetic decantation (if using a magnetite-core support).

  • Analysis: Analyze the residual filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining metal concentration.

Protocol 3: Desorption and Matrix Regeneration (Self-Validating System)

Causality Insight: A rigorous scientific protocol must be self-validating. By submerging the metal-loaded matrix in 0.1 M HCl, the massive influx of protons outcompetes the heavy metal ions, breaking the chelate ring and forcing the metal back into solution. By measuring the metal concentration in this acidic eluent, researchers can calculate a mass-balance recovery rate. A recovery rate of >95% proves that the metal was actively chelated by the N-E2MB matrix and not lost to non-specific vessel-wall adsorption.

  • Acid Wash: Suspend the metal-loaded matrix in 50 mL of 0.1 M HCl.

  • Agitation: Shake at 200 rpm for 30 minutes at room temperature.

  • Recovery: Filter the matrix. Collect the acidic eluent and analyze via ICP-MS to validate mass balance.

  • Regeneration: Wash the depleted matrix with deionized water until the washings reach a neutral pH. The matrix is now regenerated and ready for the next scavenging cycle.

Workflow A 1. Matrix Synthesis B 2. pH Equilibration A->B C 3. Batch Adsorption B->C D 4. Solid-Liquid Separation C->D E 5. Acidic Desorption D->E Metal-Loaded Matrix F 6. Matrix Regeneration E->F 0.1M HCl F->B Recycled Matrix

Figure 2: Experimental workflow for heavy metal scavenging and matrix regeneration.

References

  • Anirudhan, T.S., & Shainy, F. (2015). Effective removal of mercury(II) ions from chlor-alkali industrial wastewater using 2-mercaptobenzamide modified itaconic acid-grafted-magnetite nanocellulose composite. Journal of Colloid and Interface Science, 456, 22-31. URL:[Link]

  • Anirudhan, T.S., & Shainy, F. (2015). Adsorption behaviour of 2-mercaptobenzamide modified itaconic acid-grafted-magnetite nanocellulose composite for cadmium(II) from aqueous solutions. Journal of Industrial and Engineering Chemistry, 32, 157-166. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethyl-2-mercaptobenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-ethyl-2-mercaptobenzamide and related thiosalicylamide derivatives. This resource is designed for researchers and drug development professionals experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-2-mercaptobenzamide and related thiosalicylamide derivatives. This resource is designed for researchers and drug development professionals experiencing yield bottlenecks, complex purification profiles, or product degradation during scale-up.

Below, we dissect the mechanistic pitfalls of common synthetic routes and provide a validated, high-yield protocol.

Mechanistic Pathway & Workflow Analysis

The primary reason researchers experience low yields when synthesizing N-ethyl-2-mercaptobenzamide is the improper handling of the highly reactive sulfhydryl (-SH) group. The diagram below contrasts the failure-prone direct amidation route with the highly efficient disulfide-protection workflow.

SynthesisWorkflow TSA Thiosalicylic Acid DTSA 2,2'-Dithiosalicylic Acid (Disulfide Protected) TSA->DTSA Oxidation (I2 or H2O2) DirectAmide Direct Amidation (EDC / Ethylamine) TSA->DirectAmide Unprotected Route BisAmide 2,2'-Dithiobis(N-ethylbenzamide) DTSA->BisAmide 1. SOCl2 2. Ethylamine Oligomers Thioesters & Oligomers (Yield < 20%) DirectAmide->Oligomers Competing Nucleophile Reduction Reduction (Zn / HCl) BisAmide->Reduction Disulfide Cleavage Product N-Ethyl-2-mercaptobenzamide (Yield > 85%) Reduction->Product High Yield

Fig 1: Comparative synthetic workflows for N-ethyl-2-mercaptobenzamide.

Troubleshooting & FAQs

Q1: Why does direct amidation of 2-mercaptobenzoic acid with ethylamine yield complex mixtures and poor product recovery? A1: The core issue is competing nucleophilicity. The free sulfhydryl (-SH) group is a potent nucleophile. When the carboxylate is activated using standard coupling reagents (e.g., EDC, DCC, or SOCl2), the intramolecular or intermolecular thiol competes with the incoming ethylamine. This leads to the formation of thioesters, oligomeric byproducts, and self-condensation products, drastically reducing the yield of the desired amide[1]. Corrective Action: Mask the thiol as a disulfide prior to activation. Using 2,2'-dithiosalicylic acid prevents thiol interference during the amidation step, ensuring the amine acts as the sole nucleophile[2].

Q2: I am using the nucleophilic aromatic substitution route (reacting 2-chloro-N-ethylbenzamide with Na₂S). Why is my yield below 45% with significant benzoic acid byproducts? A2: This is a classic hydration issue. Commercially available sodium sulfide (Na₂S) is not anhydrous; it typically exists as a hydrate (e.g., 60% Na₂S, with the remainder being water). At the elevated temperatures required for this substitution (often >150°C in polar aprotic solvents like NMP), the water acts as a potent nucleophile. It outcompetes the sulfide and hydrolyzes the amide bond, yielding 2-mercaptobenzoic acid and ethylamine as major byproducts[3]. Corrective Action: Avoid hydrated Na₂S. Transition to the highly reliable disulfide-reduction route to bypass high-temperature hydrolysis entirely.

Q3: My purified N-ethyl-2-mercaptobenzamide slowly converts to a higher molecular weight impurity on the bench. What is happening? A3: Free thiols are highly susceptible to aerobic oxidation, especially in neutral to slightly basic conditions. Upon exposure to atmospheric oxygen, the product spontaneously dimerizes into 2,2'-dithiobis(N-ethylbenzamide). Corrective Action: Always store the final product under an inert atmosphere (Argon/N₂) at -20°C. During the final aqueous workup, maintain a slightly acidic pH (pH 4-5) to protonate the thiol and reduce its susceptibility to oxidative dimerization.

Quantitative Yield Comparison

The table below summarizes the expected outcomes of various synthetic strategies based on historical laboratory data and mechanistic constraints.

Synthetic RouteKey ReagentsMajor ByproductTypical Yield
Direct AmidationThiosalicylic Acid, EDC, EthylamineThioesters, Oligomers< 20%
Nucleophilic Substitution2-Chloro-N-ethylbenzamide, Na₂S (60%)2-Mercaptobenzoic Acid40 - 45%
Disulfide Protection (Recommended) 2,2'-Dithiosalicylic Acid, SOCl₂, Zn/HCl Trace Dimer (easily reduced) > 85%

Validated Experimental Protocol: The Disulfide Route

This protocol utilizes a self-validating system with built-in In-Process Controls (IPC) to ensure high-fidelity synthesis and prevent downstream failures.

Phase 1: Synthesis of 2,2'-Dithiobis(N-ethylbenzamide)
  • Activation: Suspend 2,2'-dithiosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (2.5 eq)[2]. Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess thionyl chloride. Redissolve the resulting bis-acid chloride in anhydrous DCM and cool to 0°C.

  • Amidation: Add ethylamine (2.2 eq) and triethylamine (3.0 eq) dropwise to the cooled solution. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (IPC): Quench a 10 µL aliquot in water and extract with ethyl acetate. TLC (Hexane:EtOAc 1:1) should show complete consumption of the baseline acid and the appearance of a single major spot representing the bis-amide. If baseline material persists, the initial activation was incomplete.

  • Workup: Wash the organic layer with 1N HCl, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the intermediate bis-amide.

Phase 2: Reduction to N-Ethyl-2-mercaptobenzamide
  • Cleavage: Dissolve the purified 2,2'-dithiobis(N-ethylbenzamide) in a mixture of dioxane and water. Add zinc dust (3.0 eq) followed by the dropwise addition of 2N hydrochloric acid[4].

  • Heating: Heat the mixture on a water bath (approx. 70°C) for 4-6 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and spray with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). An immediate bright yellow color confirms the successful generation of the free thiol. Do not proceed to workup until a strong positive Ellman's test is observed.

  • Workup: Filter the mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with ethyl acetate. Wash the organic layer with a saturated sodium chloride solution (brine) adjusted to pH 4 to prevent premature oxidation.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target N-ethyl-2-mercaptobenzamide. Store immediately under Argon at -20°C.

Sources

Optimization

Overcoming solubility issues with N-ethyl-2-mercaptobenzamide in aqueous media

Introduction Welcome to the technical support guide for N-ethyl-2-mercaptobenzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for N-ethyl-2-mercaptobenzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. N-ethyl-2-mercaptobenzamide is a molecule of interest in various research fields, but its lipophilic nature presents a significant hurdle for its application in biological assays and aqueous-based formulations. This guide provides a series of troubleshooting steps and formulation strategies in a practical question-and-answer format to help you overcome these solubility issues and ensure the reliability and reproducibility of your experimental results.

PART 1: Understanding the Challenge - Physicochemical Properties
FAQ: What are the key physicochemical properties of N-ethyl-2-mercaptobenzamide that influence its solubility?

Understanding the inherent properties of N-ethyl-2-mercaptobenzamide is the first step in diagnosing and solving solubility problems. The molecule's structure, a benzamide derivative containing a thiol (-SH) group, dictates its behavior in different solvents.

The key challenge arises from its dual nature: a largely nonpolar aromatic structure and a weakly acidic thiol group. The high calculated LogP value indicates a strong preference for lipid-like environments over aqueous ones, making it poorly soluble in water.[1] However, the thiol group offers a handle for manipulation, as its ionization state is pH-dependent.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₁NOS[1][2]Indicates a relatively small molecule with sulfur and nitrogen heteroatoms.
Molecular Weight 181.26 g/mol [1]Moderate molecular weight, typical for small molecule drug candidates.
CAS Number 65382-84-5[1][2]Unique identifier for the compound.
Calculated LogP 2.30[1]Indicates the compound is significantly more soluble in octanol than in water (lipophilic), predicting poor aqueous solubility.
pKa (Thiol Group) ~7-9 (Estimated)N/AThe thiol group is weakly acidic. At pH values above its pKa, it will deprotonate to form a more soluble thiolate anion. This is a key principle for pH-based solubilization strategies.[3][4]
PART 2: Troubleshooting and Formulation Strategies

This section addresses the most common issues encountered when working with N-ethyl-2-mercaptobenzamide and provides a logical workflow for resolving them.

FAQ: I see precipitation when adding my stock solution to an aqueous buffer. What should I do?

This is the most frequent issue and typically occurs when a concentrated organic stock solution is diluted into an aqueous medium where the compound's solubility is exceeded. The following workflow can help diagnose and solve the problem.

G start Precipitation Observed in Aqueous Buffer check_stock Is the stock solution clear? (e.g., in DMSO) start->check_stock re_dissolve Gently warm and vortex stock. If it doesn't dissolve, remake at a lower concentration. check_stock->re_dissolve No ph_strategy Strategy 1: pH Adjustment Is your buffer pH > 8? check_stock->ph_strategy Yes re_dissolve->check_stock increase_ph Increase buffer pH to 8-9.5 to deprotonate the thiol group. ph_strategy->increase_ph No cosolvent_strategy Strategy 2: Co-solvent System Is the final concentration of organic solvent <5%? ph_strategy->cosolvent_strategy Yes success Solution is Clear Proceed with Experiment increase_ph->success increase_cosolvent Increase final co-solvent percentage. (Caution: may affect assay performance) cosolvent_strategy->increase_cosolvent No surfactant_strategy Strategy 3: Surfactants Are you working below the Critical Micelle Concentration (CMC)? cosolvent_strategy->surfactant_strategy Yes increase_cosolvent->success add_surfactant Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) above its CMC. surfactant_strategy->add_surfactant Yes cyclo_strategy Strategy 4: Cyclodextrins Is the compound compatible with encapsulation? surfactant_strategy->cyclo_strategy No add_surfactant->success add_cyclodextrin Use HP-β-CD or SBE-β-CD to form an inclusion complex. cyclo_strategy->add_cyclodextrin Yes add_cyclodextrin->success

Fig 1. Troubleshooting workflow for precipitation issues.
FAQ: How can I use pH adjustment to improve solubility?

Scientific Rationale: The thiol group (-SH) on N-ethyl-2-mercaptobenzamide is weakly acidic. According to the Henderson-Hasselbalch principle, when the pH of the solution is above the compound's pKa, the thiol group will be deprotonated to form the negatively charged thiolate anion (-S⁻). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. For many thiols, this effect becomes significant at a pH of 8 or higher.[3]

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 8.5) Low_Sol N-ethyl-2-mercaptobenzamide (Protonated -SH form) Poorly Soluble High_Sol N-ethyl-2-mercaptobenzamide Thiolate (Deprotonated -S⁻ form) More Soluble Low_Sol->High_Sol + OH⁻ - H₂O High_Sol->Low_Sol + H⁺

Fig 2. pH-dependent ionization and solubility.

Recommendations:

  • Buffer Selection: Use buffers such as Tris-HCl or HEPES that are effective in the pH range of 7.5-9.5.

  • Titration: Perform a simple titration experiment to find the minimum pH at which your desired concentration remains soluble. See Protocol 2 for a detailed method.

  • Caution: Ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity). A high pH can be detrimental to many biological assays. Always run a vehicle control with the buffer at the final pH.

FAQ: Can I use co-solvents? Which ones are recommended?

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds like N-ethyl-2-mercaptobenzamide, thereby increasing its solubility.[5][6] This is one of the most common and straightforward methods for solubilizing poorly soluble compounds for in vitro studies.

Recommended Co-solvents:

Co-solventRecommended Max % in Cell-based AssaysNotes
DMSO (Dimethyl sulfoxide)< 0.5%The most common choice. Can have biological effects at higher concentrations.
Ethanol < 1%Can cause protein precipitation and cellular stress at higher concentrations.
PEG 400 (Polyethylene glycol 400)< 2%Generally well-tolerated but increases viscosity.
Propylene Glycol < 2%A common pharmaceutical excipient with low toxicity.

Best Practices:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Refer to Protocol 1 .

  • Serial Dilution: Perform serial dilutions of your stock in the same co-solvent before making the final dilution into your aqueous experimental medium.

  • Final Dilution Step: Add the small volume of the co-solvent stock to the larger volume of aqueous buffer while vortexing to ensure rapid mixing and minimize local concentration gradients that can cause precipitation.

  • Vehicle Control: It is critical to treat a control group with the same final concentration of the co-solvent used for the test compound to account for any solvent-induced effects.

FAQ: Are cyclodextrins a viable option for this compound?

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like N-ethyl-2-mercaptobenzamide, forming a water-soluble "inclusion complex."[3][5] This effectively shields the lipophilic drug from the aqueous environment, significantly enhancing its apparent solubility without using organic co-solvents.

G cluster_process Cyclodextrin Encapsulation Compound N-ethyl-2-mercaptobenzamide (Poorly Soluble) Complex Water-Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Complex

Fig 3. Mechanism of cyclodextrin-mediated solubilization.

Recommendations:

  • Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and low toxicity.

  • Screening: Test different molar ratios of CD to the compound (e.g., 1:1, 2:1, 5:1) to find the optimal ratio for solubilization. See Protocol 3 for guidance.

  • Advantages: This method is excellent for in vivo studies and sensitive in vitro assays where organic co-solvents must be avoided.

PART 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh Compound: Accurately weigh out a precise amount of N-ethyl-2-mercaptobenzamide (e.g., 1.81 mg) in a sterile microcentrifuge tube.

  • Add Co-solvent: To prepare a 10 mM stock solution, add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high; consider preparing a more dilute stock.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal pH for Solubilization
  • Prepare Buffers: Make a series of biologically compatible buffers at different pH values (e.g., Tris-HCl at pH 7.4, 8.0, 8.5, and 9.0).

  • Prepare Compound Slurry: Add a known excess amount of N-ethyl-2-mercaptobenzamide to a fixed volume of each buffer in separate glass vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium. Ensure excess solid remains in each vial.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the buffer pH to identify the minimum pH required to maintain your target concentration in solution.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A 10-20% (w/v) solution is a good starting point.

  • Add Compound: Add the pre-weighed N-ethyl-2-mercaptobenzamide powder directly to the HP-β-CD solution.

  • Complexation: Mix the suspension vigorously. This can be done by sonicating in a bath sonicator or stirring overnight at room temperature, protected from light. The goal is to drive the compound into the cyclodextrin cavity.

  • Clarification: After mixing, centrifuge the solution to remove any remaining undissolved compound.

  • Sterilization & Quantification: The resulting clear supernatant can be sterile-filtered through a 0.22 µm filter (use a filter material with low protein binding, like PVDF, to minimize loss). The final concentration of the solubilized compound should be confirmed analytically (e.g., HPLC-UV).

PART 4: Advanced Considerations
FAQ: My compound seems to be degrading or oxidizing. How can I prevent this?

Scientific Rationale: The thiol group is susceptible to oxidation, especially at neutral to alkaline pH, in the presence of oxygen, or catalyzed by trace metal ions. This process leads to the formation of a disulfide-linked dimer, which may have different solubility and activity profiles.[7][8]

Prevention Strategies:

  • Work under Inert Gas: For maximum stability, prepare solutions in a glove box or by bubbling buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Fresh Solutions: Prepare solutions fresh before each experiment and avoid long-term storage in aqueous buffers.

  • Add Antioxidants: In some cases, a small amount of an antioxidant like dithiothreitol (DTT) can be included, but be aware this may interfere with certain assays.

  • EDTA: Including a small amount of a chelating agent like EDTA (0.1-1 mM) can sequester catalytic metal ions that promote oxidation.

References
  • Benzamide, N-ethyl-2-Mercapto | CAS#:65382-84-5 | Chemsrc . [Link]

  • BenzaMide, N-ethyl-2-Mercapto- — Chemical Substance Information - NextSDS . [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series . [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route . [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher . [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs . [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC . [Link]

  • Chemical Properties of N-Ethyl-N-methyl-benzamide - Cheméo . [Link]

  • Solvents and solubilities - MicroChemicals . [Link]

  • 2-Mercapto-N-methylbenzamide | C8H9NOS | CID 4525601 - PubChem - NIH . [Link]

  • N-Ethylcarbamoylmethyl-2-mercapto-benzamide | C11H14N2O2S - PubChem . [Link]

  • Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents | Request PDF - ResearchGate . [Link]

  • Enhanced Mucoadhesion of Thiolated β-Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid | ACS Omega . [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC . [Link]

  • Synthesis of a Thiol-β-cyclodextrin, a Potential Agent for Controlling Enzymatic Browning in Fruits and Vegetables - ACS Publications . [Link]

  • Medicinal Thiols: Current Status and New Perspectives - PMC . [Link]

  • Description and Solubility - N . [Link]

  • N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem - NIH . [Link]

  • Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions - ResearchGate . [Link]

  • 2- Mercapto- benzothiazole (MBT) - Miljøstyrelsen . [Link]

  • N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem - NIH . [Link]

Sources

Troubleshooting

Preventing oxidation of Benzamide, N-ethyl-2-mercapto- during storage

Welcome to the technical support center for Benzamide, N-ethyl-2-mercapto- (NEMB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzamide, N-ethyl-2-mercapto- (NEMB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing its oxidative degradation during storage and handling. The integrity of the 2-mercapto (thiol) group is paramount for its intended function, and its susceptibility to oxidation is a critical challenge that can impact experimental reproducibility and outcomes.

This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and efficacy of your NEMB supply.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific issues you may encounter, providing explanations for the underlying causes and actionable solutions.

Q1: I've observed a significant loss of activity in my NEMB stock solution, which was prepared only a week ago and stored at 4°C. What is the likely cause?

A1: The most probable cause is the oxidative dimerization of the thiol group (-SH) on the NEMB molecule. In the presence of dissolved oxygen, two NEMB molecules can oxidize to form a disulfide-linked dimer (NEMB-S-S-NEMB).[1][2] This new molecule lacks the free thiol group essential for its biological or chemical activity. This process can be accelerated by several factors, including exposure to atmospheric oxygen, slightly alkaline pH, and the presence of trace metal ions in your solvent or buffer.[3][4]

Corrective Actions:

  • Use Deoxygenated Solvents: Always prepare solutions using solvents that have been thoroughly degassed by sparging with an inert gas like argon or nitrogen for 30-60 minutes.[5][6] The freeze-pump-thaw method is even more effective for complete oxygen removal.[7]

  • Work Under an Inert Atmosphere: When weighing the solid and preparing solutions, perform these steps under a gentle stream of inert gas or within a glove box to minimize contact with air.[8]

  • Control pH: Prepare solutions in a slightly acidic to neutral buffer (pH 6.0-7.0).[9] At higher pH values, the thiol group deprotonates to the more reactive thiolate anion (-S⁻), which is significantly more susceptible to oxidation.[10][11]

  • Confirm Oxidation: Analyze your solution using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the presence of the disulfide dimer, which will have a molecular weight approximately double that of the parent NEMB.[9][12]

Q2: My solid, powdered NEMB has developed a faint yellow tint after several months of storage in its original container. Is it still usable?

A2: A color change in the solid material often indicates degradation. While solid-state oxidation is slower than in solution, it can occur over time with repeated exposure to air and moisture each time the container is opened. The yellow tint may be due to the formation of various oxidized species, including the disulfide dimer or more highly oxidized forms like sulfenic acids.[13]

Corrective Actions:

  • Purity Verification: Before use, verify the purity of the material. A simple and effective method is to quantify the free thiol content using Ellman's reagent (DTNB), which provides a colorimetric readout of available -SH groups.[9][14] HPLC analysis can provide a more detailed profile of the parent compound versus its degradation products.[9]

  • Implement Proper Solid Storage: For long-term storage, aliquot the solid compound into smaller, single-use vials upon receipt.[5] Purge each vial with argon or nitrogen, seal tightly, and store at the recommended low temperature (e.g., -20°C), protected from light.[15][16] This practice minimizes the exposure of the bulk material to air and moisture during repeated use.

Q3: My experimental results are inconsistent. Could this be related to NEMB degradation?

A3: Yes, inconsistent results are a classic sign of reagent instability. If the degree of NEMB oxidation varies between experiments, the concentration of the active, free-thiol form of the molecule will also be variable, leading to poor reproducibility.[9]

Corrective Actions:

  • Standardize Solution Preparation: Prepare a fresh stock solution of NEMB immediately before each experiment using the rigorous inert atmosphere techniques described in Protocol 2 . Do not use stock solutions that are more than a few hours old unless their stability under your specific conditions has been validated.

  • Incorporate Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in buffers can catalyze thiol oxidation.[3][17] Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (0.1-1 mM) in your buffers to sequester these ions.[9]

  • Quantify Before Use: As a routine quality control step, perform a quick thiol quantification assay (e.g., with Ellman's reagent) on your solution right before adding it to your experiment to ensure you are using a consistent concentration of the active compound.[5]

Frequently Asked Questions (FAQs)

  • Why is the thiol group on NEMB so sensitive? The sulfur atom in a thiol group (-SH) is highly susceptible to oxidation, a process involving the loss of electrons. It can be oxidized by molecular oxygen to form a disulfide bond (R-S-S-R).[1] This process can be a one-electron pathway generating thiyl radicals or a two-electron pathway proceeding through a sulfenic acid intermediate.[18] This reactivity is fundamental to the function of many thiol-containing molecules in biology but makes them challenging to handle in the lab.[19]

  • What is the benefit of using an inert atmosphere? An inert atmosphere, typically using argon or nitrogen gas, displaces oxygen from the storage container or reaction vessel.[15] Since oxygen is the primary oxidant responsible for degrading the thiol group, removing it is the most direct and effective way to prevent degradation.[6][20]

  • Can I add an antioxidant to my NEMB solutions? Yes, in some cases, antioxidants can be used as an extra layer of protection. However, compatibility must be confirmed for your specific application.

    • Water-Soluble: Ascorbic acid (Vitamin C) can be effective.[3]

    • Organic-Soluble: Butylated Hydroxytoluene (BHT) can be used in non-aqueous solutions.[15] It's important to note that at high concentrations, some thiol-based antioxidants can directly react with other molecules, so their use should be carefully evaluated.[21]

  • How critical is the pH of my buffer? The pH is extremely critical. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[11] The proportion of thiolate increases with pH.[8][22] This thiolate anion is a much stronger nucleophile and oxidizes far more rapidly than the protonated thiol.[4] Therefore, maintaining a pH below 7.5 is crucial for minimizing the rate of oxidation.[10]

Data & Protocols

Table 1: Recommended Storage Conditions for Benzamide, N-ethyl-2-mercapto- (NEMB)
FormTemperatureAtmosphereLight ProtectionDuration
Solid -20°CInert Gas (Argon/Nitrogen)Amber Vial / DarkLong-term (> 1 month)
2-8°CInert Gas (Argon/Nitrogen)Amber Vial / DarkShort-term (< 1 month)
Solution (DMSO/DMF) -20°CInert Gas (Argon/Nitrogen)Amber Vial / DarkUp to 1 month (validated)
Solution (Aqueous Buffer) 2-8°CInert Gas (Argon/Nitrogen)Amber Vial / Dark< 24 hours (prepare fresh)
Protocol 1: Aliquoting and Storing Solid NEMB

Objective: To properly store solid NEMB to ensure long-term stability and prevent degradation from atmospheric exposure.

Materials:

  • Stock vial of NEMB

  • Multiple small, amber glass vials with PTFE-lined caps

  • Source of dry inert gas (argon or nitrogen) with tubing

  • Spatula

  • Analytical balance

  • Parafilm® or vial sealer

Procedure:

  • Preparation: Perform all steps in a low-humidity environment, such as a glove box or under a steady, gentle stream of inert gas directed into the working area.

  • Equilibration: Allow the stock vial of NEMB to equilibrate to room temperature before opening to prevent moisture condensation.[16]

  • Aliquoting: Open the stock vial and quickly weigh the desired amounts of NEMB into the pre-tared smaller vials. Work efficiently to minimize exposure time.

  • Inerting: Gently flush the headspace of each small vial with inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Label each aliquot with the compound name, date, and amount. Store at -20°C, protected from light.[5]

Protocol 2: Preparation of a Stabilized NEMB Stock Solution

Objective: To prepare an aqueous or organic solution of NEMB with minimal oxidative degradation for immediate experimental use.

Materials:

  • Aliquoted vial of solid NEMB

  • High-purity, HPLC-grade solvent or buffer

  • Inert gas source (argon or nitrogen) with inlet and outlet needles

  • Sterile, sealed flask or vial with a septum cap

  • Magnetic stir plate and stir bar

  • (Optional) EDTA stock solution (e.g., 0.5 M)

  • (Optional) Antioxidant (e.g., Ascorbic Acid)

Procedure:

  • Solvent Degassing: Place the desired volume of solvent/buffer into the flask with a stir bar. Seal with the septum. Insert an inlet needle below the liquid surface and an outlet needle in the headspace. Sparge with inert gas for at least 30-60 minutes while stirring to remove dissolved oxygen.[5][23]

  • Additive Incorporation (Optional): If using a chelating agent, add EDTA to the degassed buffer to a final concentration of 0.1-1 mM.[9] If using an antioxidant, add it now.

  • Compound Weighing: While the solvent is degassing, weigh the required amount of solid NEMB in a separate, dry vial.

  • Dissolution under Inert Atmosphere: Remove the gas needles from the degassed solvent flask. Using a syringe, carefully withdraw the required volume of degassed solvent and add it to the vial containing the solid NEMB. It is best practice to first flush the NEMB vial with inert gas.

  • Mixing: Gently swirl or vortex the vial until the NEMB is fully dissolved.

  • Storage and Use: Overlay the headspace of the solution with inert gas before sealing tightly. Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C, protected from light.

Visual Diagrams

cluster_0 Troubleshooting Workflow for NEMB Instability A Problem Observed: Loss of Activity or Inconsistent Results B Is the NEMB solution old or stored improperly? A->B C YES B->C D NO B->D F Action: Prepare Fresh Solution using Protocol 2 C->F E Primary Suspect: Oxidative Degradation D->E G Did you use degassed solvents? E->G H Is the buffer pH in the 6.0-7.0 range? E->H I Did you add a chelating agent (EDTA)? E->I K Analytical Confirmation (Optional but Recommended) E->K F->A Re-evaluate J Action: Implement All Steps in Protocol 2 Rigorously G->J H->J I->J J->A Re-evaluate L Use HPLC/MS to detect disulfide dimer K->L M Use Ellman's Reagent to quantify free thiol K->M

Caption: Troubleshooting workflow for NEMB instability.

cluster_1 Primary Oxidation Pathway of NEMB mol1 Benzamide, N-ethyl-2-mercapto- (NEMB) (Active Thiol Form) oxidant [ O₂ ] Trace Metals High pH mol1->oxidant mol2 Benzamide, N-ethyl-2-mercapto- (NEMB) (Active Thiol Form) mol2->oxidant dimer NEMB Disulfide Dimer (Inactive Oxidized Form) oxidant->dimer h2o + 2H⁺ + 2e⁻

Caption: Primary oxidation pathway of NEMB to its inactive disulfide dimer.

References

  • Portland Press. (2011).
  • Fiveable. (2025).
  • PMC.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions.
  • Chemistry Stack Exchange. (2019).
  • PMC. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • BenchChem. (2025). preventing oxidation of the thiol group in Thiol-PEG6-alcohol.
  • BenchChem. (2025). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
  • ACS Publications. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions.
  • BenchChem. (2025). Effect of pH on the stability of 2-Butene-1-thiol solutions.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • BenchChem. (2025). Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol.
  • RSC Publishing. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions.
  • Mass Spectrometry Techniques.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • PMC. (2014). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
  • Thermo Fisher Scientific.
  • PMC. (2011). Thiol Oxidation in Signaling and Response to Stress.
  • University of Rochester. How To: Degas Solvents.
  • PMC. (2012). The role of thiols and disulfides in protein chemical and physical stability.
  • University of York. Degassing solvents.
  • Ossila. Air Sensitive Compounds.
  • PMC. (2014). The role of thiols in antioxidant systems.
  • ACS Publications. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine.
  • PubMed. (1998).
  • Sigma-Aldrich.
  • Protheragen.
  • Reddit. (2013). Handling thiols in the lab.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • Thermo Fisher Scientific. Instructions for (PEG)n-Thiol Reagents.
  • LCGC International. (2025).
  • ResearchG
  • ResearchGate. (2015).
  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
  • AOCS. (2022).
  • MDPI. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids.
  • ResearchGate. (2014). The role of thiols in antioxidant systems.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-ethyl-2-mercaptobenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of Benzamide, N-ethyl-2-mercapto- (CAS 65382-84-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of Benzamide, N-ethyl-2-mercapto- (CAS 65382-84-5). This compound is a critical precursor in the development of antifungal agents and HIV-1 NCp7 inhibitors[1].

The primary challenge in synthesizing this molecule lies in the high nucleophilicity and oxidative instability of the free thiol (-SH) group. Below, we dissect the mechanistic workflows, address common failure points, and provide a self-validating protocol to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Workflow

To synthesize N-ethyl-2-mercaptobenzamide, researchers typically choose between two pathways. Route A starts with thiosalicylic acid and requires careful protection/deprotection of the thiol[2]. Route B utilizes 2,2'-dithiosalicylic acid, leveraging the disulfide bond as an inherent protecting group[3]. Route B is the field-proven standard for scalability and stability.

SynthesisRoutes TSA Thiosalicylic Acid (Free Thiol) Protect Thiol Protection (e.g., Chloromethyl butyrate) TSA->Protect Route A Dimer 2,2'-Dithiobis(N-ethylbenzamide) (Stable Intermediate) TSA->Dimer Oxidative Amidation (Side Reaction) DTSA 2,2'-Dithiosalicylic Acid (Inherent Protection) Activate2 Bis-acid Chloride Formation (SOCl2) DTSA->Activate2 Route B (Preferred) Activate1 Activation & Amidation (HBTU / Ethylamine) Protect->Activate1 Deprotect Deprotection Activate1->Deprotect Product N-ethyl-2-mercaptobenzamide (Target Free Thiol) Deprotect->Product Amidation2 Amidation (Ethylamine / NEt3) Activate2->Amidation2 Amidation2->Dimer Reduction Disulfide Reduction (TCEP) Dimer->Reduction Reduction->Product

Fig 1. Mechanistic workflows for N-ethyl-2-mercaptobenzamide synthesis comparing Routes A and B.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing low yields and a high proportion of dimerized byproducts when starting directly from thiosalicylic acid? A1: Thiosalicylic acid contains a highly nucleophilic free thiol that readily oxidizes to a disulfide in the presence of basic amines (like ethylamine) or reacts inadvertently with coupling agents[2]. To prevent this causality, you must either protect the thiol first (e.g., using chloromethyl butyrate[1]) or use 2,2'-dithiosalicylic acid (Route B). The disulfide bond in the latter acts as an inherent protecting group during the amidation step, entirely eliminating premature oxidation[3].

Q2: What is the optimal activation strategy for the amidation step? A2: If you are utilizing the robust 2,2'-dithiosalicylic acid route, converting the carboxylic acid to a bis-acid chloride using thionyl chloride (SOCl2) is highly efficient[3]. The subsequent reaction with ethylamine and triethylamine (Et3N) is rapid and scalable. Conversely, if you are using a protected thiosalicylic acid (Route A), milder coupling agents like HBTU or HCTU in DMF with a hindered base (e.g., DIPEA) are strictly required to avoid cleaving the protecting group[1].

Q3: How do I efficiently reduce the 2,2'-dithiobis(N-ethylbenzamide) intermediate to the final free thiol without heavy metal contamination? A3: Traditional methods utilize Zinc dust and HCl; however, this leaves heavy metal trace impurities that interfere with downstream biological assays. Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice. TCEP is an odorless, water-soluble phosphine that irreversibly and quantitatively reduces disulfides to free thiols over a wide pH range (1.5–8.5)[4]. Mechanistically, the phosphorus atom nucleophilically attacks the sulfur, forming a thioalkoxyphosphonium intermediate that hydrolyzes to release the free thiol and a stable phosphine oxide[5].

Q4: How can I validate the complete reduction of the disulfide to N-ethyl-2-mercaptobenzamide? A4: Implement a self-validating system using Ellman's reagent (DTNB) . DTNB reacts specifically with free sulfhydryls to yield a yellow product (2-nitro-5-thiobenzoate) quantifiable at 405-412 nm[6]. Track the disappearance of the dimer via LC-MS, and confirm the appearance of the free thiol using the DTNB assay. (Note: Ensure excess TCEP is removed or accounted for via proper blanking, as TCEP can also reduce DTNB[6]).

Part 3: Quantitative Comparison of Synthetic Strategies

Summarizing the empirical data, Route B offers the best balance of yield and scalability by avoiding the pitfalls of free-thiol oxidation.

StrategyReagents / ActivationIntermediateTypical YieldKey AdvantagePrimary Drawback
Route A (Direct) Thiosalicylic acid, HBTU, EthylamineNone30-45%Fewer theoretical stepsHigh oxidative dimerization[2]
Route A (Protected) Thiosalicylic acid, Chloromethyl butyrate, HBTUThioester50-60%Prevents early oxidationRequires extra deprotection step[1]
Route B (Dithio) 2,2'-Dithiosalicylic acid, SOCl2, EthylamineDithiobisbenzamide75-85%Inherent protection, highly scalableRequires final reduction step[3]

Part 4: Detailed Experimental Protocols (Route B)

This protocol utilizes the preferred dithiosalicylic acid pathway, incorporating self-validating checkpoints to ensure scientific integrity.

Step 1: Synthesis of 2,2'-dithiobis(N-ethylbenzamide)

Causality: Thionyl chloride converts the stable dithio-diacid into a highly reactive bis-acid chloride[3]. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic ethylamine.

  • Activation: Suspend 2,2'-dithiosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours under an inert argon atmosphere[3].

  • Validation Checkpoint 1: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of the bis-methyl ester mass confirms complete acid chloride formation. Do not proceed until conversion is >95%.

  • Concentration: Remove excess thionyl chloride and DCM under reduced pressure to yield the crude bis-acid chloride as a solid.

  • Amidation: Redissolve the bis-acid chloride in anhydrous DCM. Cool to 0°C. Dropwise, add a mixture of ethylamine (2.2 eq) and triethylamine (2.5 eq)[3]. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate to yield the stable dimer intermediate.

Step 2: TCEP-Mediated Reduction to N-ethyl-2-mercaptobenzamide

Causality: TCEP irreversibly cleaves the disulfide bond without the use of thiols (like DTT) or metals (like Zn), ensuring a clean, biologically compatible product[4].

  • Reduction: Dissolve 2,2'-dithiobis(N-ethylbenzamide) (1.0 eq) in a degassed mixture of Methanol/Water (4:1). Add TCEP hydrochloride (1.5 eq)[4].

  • Reaction: Stir at room temperature for 2 hours under argon to prevent re-oxidation.

  • Validation Checkpoint 2: Perform an Ellman's assay (DTNB) on a small aliquot[6]. A rapid color change to yellow confirms the successful generation of the free sulfhydryl group.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organics with degassed brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Storage: Store the final N-ethyl-2-mercaptobenzamide product at -20°C under an inert atmosphere to prevent spontaneous oxidative dimerization.

Part 5: References

  • NIH PMC. "Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus." National Institutes of Health. URL: [Link]

  • ResearchGate. "Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides." ResearchGate. URL: [Link]

  • ResearchGate. "TCEP is a sulfhydryl reductant that irreversibly reduces sulfhydryls in aqueous solutions." ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra of N-ethyl-2-mercaptobenzamide

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with N-ethyl-2-mercaptobenzamide and related thioester/thiol derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with N-ethyl-2-mercaptobenzamide and related thioester/thiol derivatives. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents unique analytical challenges due to the highly reactive nature of the free thiol (-SH) group and the labile amide (-NH) proton.

Rather than simply listing expected peaks, this guide provides a causality-driven framework to help you diagnose and resolve missing signals, unexpected splitting patterns, and sample degradation in real-time.

Diagnostic Workflow: Root Cause Analysis

NMR_Troubleshooting Start NMR Anomaly Detected in N-ethyl-2-mercaptobenzamide Obs1 Missing/Broad -SH Peak (~4.5 ppm) Start->Obs1 Obs2 Missing -NH Peak (~6.5-8.0 ppm) Start->Obs2 Obs3 Extra Aromatic Peaks & No -SH Peak Start->Obs3 Cause1 Chemical Exchange (Trace H2O/Base) Obs1->Cause1 Cause2 Deuterium Exchange (Protic Solvent) Obs2->Cause2 Cause3 Thiol Oxidation (Disulfide Formation) Obs3->Cause3 Sol1 Use Anhydrous Solvent Add trace TFA-d Cause1->Sol1 Sol2 Avoid CD3OD / D2O Use dry DMSO-d6 Cause2->Sol2 Sol3 Add TCEP/DTT to Reduce Disulfide Cause3->Sol3

Diagnostic workflow for resolving common NMR anomalies in N-ethyl-2-mercaptobenzamide.

Quantitative Data Presentation

To accurately diagnose your sample, compare your integration and chemical shifts against the theoretical values of the intact monomer versus its primary degradation product.

Table 1: Comparative 1 H NMR Chemical Shifts (Free Thiol vs. Disulfide Impurity)

Proton EnvironmentFree Thiol (Expected)Disulfide Impurity (Oxidized)Diagnostic Notes & Causality
-SH (Thiol) ~4.5 - 4.6 ppm (br s, 1H)MissingHighly dependent on solvent, concentration, and pH.
-NH (Amide) ~6.5 - 8.0 ppm (br s, 1H)~6.8 - 8.2 ppm (br s, 1H)Shifts slightly upon oxidation; disappears entirely in protic solvents.
Aromatic (Ar-H) ~7.1 - 7.6 ppm (m, 4H)~7.3 - 7.9 ppm (m, 4H)Deshielded in the disulfide state due to the loss of electron donation from the free thiol.
-CH 2​
  • (Ethyl)
~3.4 ppm (m, 2H)~3.5 ppm (m, 2H)Appears as a complex multiplet if the -NH proton is static; collapses to a simple quartet if the -NH proton exchanges.
-CH 3​ (Ethyl) ~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)Unaffected by oxidation or chemical exchange. Serves as a reliable internal integration reference.
Frequently Asked Questions (FAQs)

Q1: Why is the thiol (-SH) proton signal missing or extremely broad in my 1 H NMR spectrum? A1: Thiol protons are highly labile. If your NMR solvent contains trace water or basic impurities, the -SH proton undergoes rapid intermolecular chemical exchange[1]. On the NMR timescale, this rapid exchange averages the resonance of the thiol proton with the bulk solvent, causing the peak to broaden significantly or disappear into the baseline. Causality & Solution: Base-catalyzed thiolate formation accelerates this exchange rate. To resolve the peak, you must manipulate the kinetics of the exchange. Using strictly anhydrous solvents and adding a microscopic amount of acid (e.g., TFA-d) protonates the transient thiolate species, arresting the exchange and sharpening the signal.

Q2: My sample shows a duplicated set of peaks, particularly in the aromatic region, and the -SH peak is gone. Is my compound impure? A2: Your compound has likely undergone aerobic oxidation to form a symmetrical disulfide: bis(2-(N-ethylcarbamoyl)phenyl) disulfide[2][3]. Thiols are highly susceptible to oxidation, especially when stored in solution, exposed to light, or subjected to slightly basic conditions. Causality & Solution: The formation of the covalent -S-S- bond removes the strongly electron-donating free thiol group. This drastic change in the electronic environment deshields the adjacent aromatic protons, shifting them downfield and creating what appears to be a "second set" of peaks. You can validate this mechanistically by performing an in-situ reduction (see Protocol 1).

Q3: The amide (-NH) proton is invisible, and the ethyl -CH 2​

  • splitting pattern is a simple quartet instead of a complex multiplet. What happened? A3: This is a classic hallmark of deuterium exchange caused by using a protic NMR solvent (like CD 3​ OD) or heavily water-contaminated DMSO-d 6​ [4][5]. Causality & Solution: The N-ethyl group features a methylene (-CH 2​ -) sandwiched between a methyl (-CH 3​ ) and an amide (-NH-). In a non-exchanging environment, the -CH 2​
  • protons couple to both the methyl protons ( J≈7 Hz) and the amide proton ( J≈5−6 Hz), creating a complex multiplet. When the -NH- proton exchanges rapidly with deuterium from the solvent, the NMR timescale averages the NH spin states to zero. Consequently, the -CH 2​
  • protons only "see" and couple to the -CH 3​ group, collapsing the multiplet into a clean quartet. Switch to anhydrous CDCl 3​ or DMSO-d 6​ to observe the full coupling system.
Self-Validating Experimental Protocols
Protocol 1: In-Situ Disulfide Reduction for NMR Verification

Objective: To confirm if anomalous aromatic peaks and a missing -SH signal are due to disulfide formation by reducing the sample directly in the NMR tube. This is a self-validating protocol: if the peaks revert to the monomeric state, the oxidation hypothesis is proven true.

  • Baseline Scan: Acquire a standard 1 H NMR spectrum of the suspected oxidized N-ethyl-2-mercaptobenzamide sample in DMSO-d 6​ .

  • Reagent Preparation: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in D 2​ O (approx. 0.5 M). Note: TCEP is preferred over DTT as it is odorless, more stable, and functions well at lower pH levels without introducing complex aliphatic NMR signals.

  • Spiking: Add 10-20 μ L of the TCEP stock directly into the NMR tube containing the sample (approx. 500 μ L volume).

  • Incubation: Cap the tube tightly, invert 3-4 times to ensure homogeneous mixing, and incubate at room temperature for 15-30 minutes.

  • Verification Scan: Re-acquire the 1 H NMR spectrum.

    • Diagnostic Outcome: If the extra aromatic peaks merge back into the expected free thiol pattern, aerobic oxidation was the root cause. Note that the -SH peak itself may not reappear due to rapid deuterium exchange with the D 2​ O used to dissolve the reducing agent.

Protocol 2: Solvent-Trapping Method to Observe Labile Protons (-SH and -NH)

Objective: To arrest rapid chemical exchange and resolve broad or missing labile proton signals by manipulating solvent conditions and pH.

  • Solvent Selection: Select strictly anhydrous DMSO-d 6​ or CDCl 3​ . Avoid CD 3​ OD or D 2​ O entirely.

  • Solvent Drying: Add activated 4Å molecular sieves to the deuterated solvent ampoule 24 hours prior to use to scavenge trace H 2​ O.

  • Sample Preparation: Dissolve 10-15 mg of N-ethyl-2-mercaptobenzamide in 600 μ L of the dried solvent.

  • Acidification: If the -SH peak remains broad, add a microscopic drop (approx. 0.1% v/v) of trifluoroacetic acid-d 1​ (TFA-d).

    • Diagnostic Outcome: Trace base impurities catalyze thiolate formation, accelerating exchange. Mild acidification protonates the species, slowing the exchange rate on the NMR timescale and sharpening the -SH signal.

  • Acquisition: Acquire the 1 H NMR spectrum with a slightly longer relaxation delay (D1 = 2-3 seconds) to account for the longer T1​ relaxation times of labile protons.

References
  • "Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR", National Institutes of Health (NIH) / PMC,
  • "Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides", The Journal of Physical Chemistry B - ACS Public
  • "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways", National Institutes of Health (NIH) / PMC,
  • "Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions", The Journal of Organic Chemistry - ACS Public
  • "Technical Support Center: Troubleshooting Unexpected Side Reactions Involving Disulfides", Benchchem,

Sources

Optimization

Technical Support Center: Crystallization of Benzamide, N-ethyl-2-mercapto-

Welcome to the technical support center for the purification of Benzamide, N-ethyl-2-mercapto-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Benzamide, N-ethyl-2-mercapto-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and consistently obtain high-purity crystals.

I. Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of Benzamide, N-ethyl-2-mercapto-, providing potential causes and actionable solutions.

Issue 1: Oiling Out or Formation of a Gummy Precipitate Instead of Crystals

Description: Upon cooling the crystallization solution, instead of forming solid crystals, an immiscible liquid (an "oil") or a sticky, amorphous solid appears. This is a common issue that can completely prevent the formation of a crystalline phase.[1]

Root Cause Analysis:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would crystallize.[2]

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous solid or oil.[2][3]

  • Supersaturation: The solution may be too concentrated, which can hinder the formation of a stable crystal lattice.[3]

  • Inappropriate Solvent Choice: The selected solvent may not be ideal for crystallization, potentially leading to oiling out.[3]

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil or gum redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[2] Allow the solution to cool to room temperature slowly and undisturbed before transferring it to an ice bath.[3]

  • Solvent Adjustment:

    • If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which Benzamide, N-ethyl-2-mercapto- is less soluble) to the hot solution to induce crystallization.

    • For mixed solvent systems, a slight increase in the proportion of the "good" solvent (in which the compound is more soluble) can sometimes prevent premature precipitation.[2]

  • Seed Crystal Introduction: Add a single, pure crystal of Benzamide, N-ethyl-2-mercapto- to the cooled, supersaturated solution. This provides a template for crystal growth to occur in an orderly fashion.[2]

  • Column Chromatography Pre-purification: If significant impurities are suspected, consider purifying a small portion of the material by column chromatography to obtain a purer sample for crystallization.[3]

Issue 2: Poor Crystal Yield

Description: After the crystallization process, the amount of recovered crystalline product is significantly lower than expected.

Root Cause Analysis:

  • Excessive Solvent: Using too much solvent will keep a larger amount of the product dissolved in the mother liquor, even at low temperatures.[3]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.[3]

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][4]

  • Optimize Cooling: Ensure the flask is placed in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize precipitation.[5]

  • Solvent Selection for Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[3]

  • Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can often be obtained, although they may be of lower purity.

Issue 3: Discolored Crystals (e.g., Yellow or Brown Tint)

Description: The resulting crystals are not white or off-white as expected, but instead have a noticeable color.

Root Cause Analysis:

  • Chromophoric Impurities: The presence of colored byproducts from the synthesis can be incorporated into the crystal lattice.[3]

  • Degradation: The compound may be degrading at the high temperatures used for dissolution, especially if held at boiling for an extended period. Benzamide derivatives can be susceptible to hydrolysis under harsh pH conditions at elevated temperatures.[3]

  • Oxidation of the Thiol Group: The mercapto group (-SH) is susceptible to oxidation, which can lead to the formation of colored disulfide impurities.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

  • Control Heating Time and Temperature: Avoid prolonged heating of the solution. Bring it to a boil to dissolve the solid and then promptly proceed to the next step.

  • Inert Atmosphere: If oxidation is suspected, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 4: Fine, Needle-like Crystals That Are Difficult to Filter

Description: The crystallization process yields very fine, needle-like crystals that clog the filter paper and are difficult to wash effectively.

Root Cause Analysis:

  • Rapid Crystallization: Very fast crystal growth often leads to the formation of small, needle-like crystals.[2]

  • Solvent Effects: The choice of solvent can significantly influence crystal habit (the external shape of the crystals).[6][7][8]

Solutions:

  • Slower Cooling: A slower cooling rate encourages the growth of larger, more well-defined crystals.[2][4] Insulating the flask can help achieve this.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A change in solvent polarity can alter the crystal habit.[8] For instance, switching from a highly polar solvent to a less polar one, or vice versa, may yield more block-like crystals.

  • Vapor Diffusion: For obtaining high-quality single crystals, vapor diffusion is a useful technique. This involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound in a "good" solvent, leading to a gradual decrease in solubility and promoting slow crystal growth.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude Benzamide, N-ethyl-2-mercapto-?

A1: The potential impurities largely depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding benzoic acid derivative and N-ethylamine.[10]

  • Side-Reaction Products: Formation of N-acylurea if carbodiimides are used as coupling reagents.[11]

  • Hydrolysis Products: Benzoic acid can form from the hydrolysis of the starting acyl chloride.[12]

  • Oxidation Products: Disulfides formed from the oxidation of the mercapto group.

Q2: What is the best solvent for the recrystallization of Benzamide, N-ethyl-2-mercapto-?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3][4] For benzamide derivatives, common solvent systems include:

  • Alcohols: Ethanol or methanol.[5][13]

  • Mixed Solvent Systems: Such as ethanol/water, or ethyl acetate/hexanes.[3][10][12] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice for your specific crude product.

Q3: How can I confirm the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities tend to broaden the melting point range and lower the melting point.[3]

  • Chromatography: Thin-Layer Chromatography (TLC) can provide a quick assessment of purity. High-Performance Liquid Chromatography (HPLC) offers a more quantitative measure.[12]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can reveal the presence of impurities.[12][14]

Q4: My crystals won't form, even after cooling in an ice bath for an extended period. What should I do?

A4: This indicates that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a seed crystal of the pure compound.[2]

  • Increase Concentration: If the above methods fail, it's likely that too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[2]

  • Add an Anti-solvent: If you are using a single solvent system, you can try slowly adding a miscible anti-solvent to induce precipitation.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing Benzamide, N-ethyl-2-mercapto- from a single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude Benzamide, N-ethyl-2-mercapto- and a magnetic stir bar. Add a small amount of the chosen recrystallization solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[5] Use the minimum amount of hot solvent necessary.[15]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3][5]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the crystals thoroughly.[15]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents for washing.

IV. Data Presentation

Table 1: Common Solvents for Benzamide Derivative Crystallization

Solvent SystemPolarityNotes
EthanolPolar ProticOften a good starting point for benzamides.[5][13]
MethanolPolar ProticSimilar to ethanol, good solubility at high temperatures.
Ethyl Acetate / HexanesModerately Polar / NonpolarA common mixed-solvent system.[3]
Acetone / WaterPolar Aprotic / Polar ProticAnother effective mixed-solvent system.[3]
Dichloromethane / EthanolPolar Aprotic / Polar ProticCan be used in layering techniques for crystal growth.[9]
Chloroform / HexaneModerately Polar / NonpolarAnother option for solvent layering.[9]

V. Visual Diagrams

Crystallization_Troubleshooting start Crude Benzamide, N-ethyl-2-mercapto- dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool outcome Observe Outcome cool->outcome crystals High-purity crystals outcome->crystals Success oil Oiling Out / Gummy Solid outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem reheat Reheat, add more solvent, cool slowly oil->reheat seed Add seed crystal no_crystals->seed scratch Scratch flask no_crystals->scratch concentrate Concentrate solution no_crystals->concentrate reheat->cool concentrate->cool

Caption: Troubleshooting workflow for crystallization issues.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve solvent_selection Select Solvent(s) solvent_selection->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to RT hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for recrystallization.

VI. References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available from: [Link]

  • Benzamide Synthesis and Recrystallization. Scribd. Available from: [Link]

  • RU2019541C1 - Process for preparing benzamide. Google Patents. Available from:

  • Urea. Wikipedia. Available from: [Link]

  • Analytical Methods. Available from: [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. (2011). Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022). Available from: [Link]

  • The e!ect of solvent on crystal growth and morphology. Future4200. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Available from: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Available from: [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

  • Crystallization of Organic Compounds. Available from: [Link]

  • How does a solvent affect the crystallization process of coordination compounds?. (2012). Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available from: [Link]

  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC. Available from: [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). Available from: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. (2023). Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. (2022). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing High-Temperature Degradation of N-ethyl-2-mercaptobenzamide

Welcome to the Technical Support Center. N-ethyl-2-mercaptobenzamide is a highly reactive compound characterized by its free thiol (-SH) group and an amide linkage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-ethyl-2-mercaptobenzamide is a highly reactive compound characterized by its free thiol (-SH) group and an amide linkage. During high-temperature applications—such as accelerated stability testing, high-temperature assays, or harsh synthetic steps—researchers frequently observe rapid compound depletion.

This guide provides an authoritative, field-proven framework to identify, troubleshoot, and prevent the thermal degradation of this compound.

Part 1: Core Mechanisms of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. At elevated temperatures (>60°C), N-ethyl-2-mercaptobenzamide undergoes two primary degradation pathways:

  • Oxidative Dimerization (Primary): The thiol group is highly susceptible to auto-oxidation, forming the inactive disulfide dimer, 2,2'-dithiobis[N-ethylbenzamide]. As detailed in1, this reaction is exponentially accelerated by heat, dissolved oxygen, and trace transition metals (e.g., Cu²⁺, Fe³⁺) in the buffer[1].

  • Amide Hydrolysis (Secondary): Under extreme aqueous conditions (especially at pH extremes combined with high heat), the amide bond can hydrolyze, yielding 2-mercaptobenzoic acid and ethylamine.

Degradation Start N-ethyl-2-mercaptobenzamide (Intact Compound) Oxidation Thiol Oxidation (Heat, O2, Metals) Start->Oxidation Primary Pathway Hydrolysis Amide Hydrolysis (Heat, pH Extremes) Start->Hydrolysis Secondary Pathway Disulfide 2,2'-dithiobis[N-ethylbenzamide] (Inactive Disulfide) Oxidation->Disulfide Cleavage 2-mercaptobenzoic acid + Ethylamine Hydrolysis->Cleavage

Primary and secondary thermal degradation pathways of N-ethyl-2-mercaptobenzamide.

Part 2: Troubleshooting & FAQs

Q1: My N-ethyl-2-mercaptobenzamide degrades rapidly at 65°C despite adding DTT to the buffer. Why is the reducing agent failing? A1: The failure lies in the thermal instability of Dithiothreitol (DTT). While DTT is a standard reducing agent at room temperature, it undergoes rapid air oxidation at high temperatures, effectively depleting it from the solution and leaving your target compound unprotected. Solution: Switch to Tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces disulfides via a phosphine-mediated mechanism rather than thiol exchange. According to 2, TCEP is vastly more stable at higher temperatures and maintains efficacy across a broader pH range[2].

Q2: We cannot use reducing agents in our downstream assay because they interfere with our metal-catalyzed reaction. How can we prevent high-temperature oxidation? A2: If in-situ reducing agents are prohibited, you must employ a prodrug/thiol-protection strategy . By masking the free thiol during the high-temperature step, you prevent disulfide formation. A proven method in mercaptobenzamide drug development (such as NCp7-targeted HIV inhibitors evaluated by the 3) is the use of an S-acetyl or chloromethyl butyrate protecting group[3]. The protected compound remains thermally stable and can be deprotected enzymatically (via esterases) or chemically just prior to the final detection step.

Q3: Does the storage container affect the high-temperature stability of the stock solution? A3: Yes. Trace metals leaching from low-quality glass can catalyze thiol oxidation. As noted in 4, you should use silanized glassware or high-density polypropylene (HDPE) tubes for high-temperature incubations[4]. Additionally, supplementing your buffer with 1-5 mM EDTA will chelate trace metals, shutting down the metal-catalyzed oxidation pathway.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Antioxidant Additives for High-Temperature (>60°C) Thiol Protection

Reducing AgentMechanismHigh-Temp StabilitypH RangeMetal ChelationRecommendation for N-ethyl-2-mercaptobenzamide
DTT Thiol exchangePoor (Oxidizes rapidly)7.0 - 9.0NoNot recommended for >37°C
β-Mercaptoethanol Thiol exchangeModerate (Volatile)7.0 - 9.0NoAvoid due to high volatility at heat
TCEP Phosphine reductionExcellent 1.5 - 8.5NoPrimary Choice for high-temp assays
EDTA Metal ChelationExcellent BroadYesMandatory Co-additive to block catalysis
Part 4: Experimental Protocols
Protocol: High-Temperature Stability Assay with TCEP Optimization

This self-validating protocol ensures that any observed degradation is accurately attributed to either oxidation or hydrolysis, allowing for precise troubleshooting.

Step 1: Buffer Preparation & Degassing

  • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add 2 mM EDTA to chelate trace heavy metals.

  • Degas the buffer by sparging with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

Step 2: Reducing Agent Addition

  • Prepare a fresh 100 mM stock of TCEP-HCl in degassed water.

  • Add TCEP to the assay buffer to a final concentration of 5 mM.

  • Self-Validation Control: Prepare a parallel "Control Buffer" lacking TCEP to isolate the oxidative degradation baseline.

Step 3: Compound Incubation

  • Dissolve N-ethyl-2-mercaptobenzamide in anhydrous DMSO to create a 10 mM stock.

  • Spike the compound into both the TCEP Buffer and Control Buffer to a final concentration of 100 µM (1% DMSO final).

  • Seal the vials under an Argon blanket and incubate in a thermocycler or heat block at the target high temperature (e.g., 65°C).

Step 4: Sampling and HPLC-UV Quantification

  • Withdraw 50 µL aliquots at t=0, 1h, 2h, 4h, and 8h.

  • Immediately quench the reaction by transferring the aliquot into a vial containing 50 µL of cold mobile phase (e.g., 0.1% TFA in Acetonitrile) and place on ice.

  • Analyze via HPLC-UV (monitor at ~254 nm). The intact N-ethyl-2-mercaptobenzamide will resolve distinctly from the highly non-polar disulfide dimer.

Workflow Step1 1. Buffer Prep Degas & Add EDTA Step2 2. Protection Add 5 mM TCEP Step1->Step2 Step3 3. Incubation Heat under Argon Step2->Step3 Step4 4. Analysis Quench & HPLC-UV Step3->Step4

Step-by-step workflow for the high-temperature stability assay with TCEP optimization.

Part 5: References
  • Title: Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus Source: NIH PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity and Mechanistic Profiling of N-ethyl-2-mercaptobenzamide Ligands

Executive Summary For drug development professionals and structural biologists, the functionalization and targeting of metalloproteins present a unique set of challenges. N-ethyl-2-mercaptobenzamide (CAS 65382-84-5) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural biologists, the functionalization and targeting of metalloproteins present a unique set of challenges. N-ethyl-2-mercaptobenzamide (CAS 65382-84-5) and its prodrug derivatives—specifically S-acyl-2-mercaptobenzamide thioesters (SAMTs)—represent a breakthrough class of antiviral ligands[1][2]. Unlike traditional competitive inhibitors that rely strictly on non-covalent spatial complementarity, mercaptobenzamide ligands act as targeted "zinc ejectors."

Their primary clinical application is the inhibition of the HIV-1 nucleocapsid protein (NCp7), a highly conserved zinc finger protein essential for viral RNA packaging and maturation[2][3]. This guide objectively compares the binding affinity, thermodynamic profiles, and mechanisms of N-ethyl-2-mercaptobenzamide ligands against alternative NCp7 inhibitors, providing self-validating experimental workflows to accurately quantify their efficacy.

The Paradigm Shift: Thermodynamics over Static Affinity

When evaluating traditional small molecules, the dissociation constant ( Kd​ ) is the gold standard for predicting efficacy. However, for , relying solely on static binding affinity is a critical analytical error[2][4].

Extensive structure-activity relationship (SAR) profiling reveals that the thermodynamics of metabolism —specifically the thiol-thioester exchange equilibrium—correlates more strongly with antiviral activity than the initial non-covalent binding affinity to the target[4][5].

The Causality of Inhibition:

  • Transient Binding: The SAMT prodrug initially binds to the C-terminal zinc finger of NCp7 with moderate affinity (low micromolar to nanomolar range)[2][3].

  • Metabolic Activation: Endogenous or local thiol-thioester exchange unmasks the highly reactive N-ethyl-2-mercaptobenzamide active thiol[4].

  • Covalent Modification: The active thiol acts as a nucleophile, covalently attacking the zinc-coordinating cysteines (e.g., Cys36, Cys49) of the NCp7 Zn-knuckle[2][6].

  • Zinc Ejection: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations confirm that this covalent modification forces the unfolding of the Zn-knuckle, permanently ejecting the Zn2+ ion and destroying the protein's RNA chaperone activity[6][7].

NCp7_Inhibition A N-ethyl-2-mercaptobenzamide (Prodrug / Ligand) B Thiol-Thioester Exchange (Metabolic Activation) A->B Cellular entry C HIV-1 NCp7 Protein (C-terminal Zinc Finger) B->C Transient Binding D Covalent Modification of Cys36 / Cys49 C->D Nucleophilic Attack E Zinc Ion (Zn2+) Ejection D->E Destabilizes Zn-Knuckle F Loss of RNA Chaperone Activity (Defective Virions) E->F Maturation Arrest

Mechanism of HIV-1 NCp7 zinc ejection by N-ethyl-2-mercaptobenzamide ligands.

Comparative Binding Affinity & Efficacy Data

To contextualize the performance of N-ethyl-2-mercaptobenzamide ligands, we must compare them against standard non-covalent binders (e.g., hexapeptide mimics) and non-specific chelators (e.g., EDTA). While hexapeptide mimics show strong initial affinity, they are susceptible to competitive displacement by viral RNA. Conversely, mercaptobenzamides exhibit a virucidal mechanism with a high barrier to resistance[2][8].

Table 1: Comparative Binding and Antiviral Efficacy Profiles
Ligand ClassTarget MotifBinding Affinity ( Kd​ / IC50​ )Antiviral EC50​ Primary Mechanism of Action
N-ethyl-2-mercaptobenzamide (Active Thiol)NCp7 C-terminal ZnF~1.0 - 10 μM0.7 - 13.0 μM[8]Covalent modification & Zinc Ejection
SAMT-247 (Thioester Prodrug)NCp7 C-terminal ZnF~30 - 50 nM (Transient)[3]~2.5 μMThiol-thioester exchange[4]
Hexapeptide Mimics NCp7 Nucleic Acid Pocket20 nM - 1.0 μM[3]> 20.0 μMCompetitive RNA displacement[3]
EDTA (Control)Free Zn2+ PicomolarHighly ToxicNon-specific systemic chelation

Data synthesized from and[4][5][8].

Experimental Workflows: Self-Validating Systems

To accurately characterize the binding and mechanistic action of mercaptobenzamides, standard Surface Plasmon Resonance (SPR) is insufficient due to the covalent nature of the interaction. The following protocols are designed as self-validating systems to isolate thermodynamic exchange and irreversible zinc ejection.

Protocol 1: NMR-Based Thiol-Thioester Exchange & Affinity Mapping

Rationale: Because the antiviral activity of mercaptobenzamides is driven by thermodynamics rather than static affinity[2], 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is required to monitor the chemical shifts of the protein backbone during the thiol-thioester exchange.

  • Step 1: Preparation: Express and purify 15N -labeled HIV-1 NCp7. Prepare the protein in a 50 mM sodium phosphate buffer (pH 7.4) with 0.2 M NaCl to mimic physiological salt conditions, which optimizes the balance between affinity and binding kinetics[7].

  • Step 2: Titration: Titrate the SAMT prodrug into the NMR tube at molar ratios ranging from 0.1:1 to 5:1 (Ligand:Protein).

  • Step 3: Data Acquisition: Record 1H−15N HSQC spectra at 298 K. Track the chemical shift perturbations (CSPs) of the highly conserved Cys36 and Cys49 residues.

  • Self-Validation (The Control Loop): Perform a parallel titration using a non-reactive benzamide analog (lacking the 2-mercapto group). If CSPs occur with the active drug but not the analog, it mathematically validates that the binding is driven by the specific nucleophilic thiol interaction rather than non-specific hydrophobic stacking[6].

Protocol 2: Tryptophan Fluorescence Quenching (Zinc Ejection Assay)

Rationale: The NCp7 C-terminal zinc finger contains a conserved Tryptophan residue (Trp37) buried within the folded Zn-knuckle. When N-ethyl-2-mercaptobenzamide covalently modifies the cysteines, the knuckle unfolds, exposing Trp37 to the aqueous solvent and quenching its intrinsic fluorescence[6].

  • Step 1: Baseline Establishment: Prepare 1 μM of wild-type NCp7 in a zinc-free buffer (supplemented with 1 molar equivalent of Zn2+ to ensure proper initial folding). Excite the sample at 280 nm and monitor emission at 350 nm.

  • Step 2: Ligand Introduction: Inject 10 μM of N-ethyl-2-mercaptobenzamide.

  • Step 3: Kinetic Monitoring: Record the decay in fluorescence at 350 nm over 60 minutes. Calculate the pseudo-first-order rate constant of zinc ejection.

  • Self-Validation (The Reversibility Test): At t=60 minutes, spike the sample with a massive excess (100 μM) of free Zn2+ .

    • If fluorescence is restored: The drug is merely a competitive chelator.

    • If fluorescence remains quenched: The drug has successfully and irreversibly formed a covalent bond with the structural cysteines. Mercaptobenzamides will exhibit the latter, proving their superior virucidal mechanism[8].

References

  • Nikolayevskiy, H., et al. (2019). "The structure-activity profile of mercaptobenzamides' anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target." European Journal of Medicinal Chemistry. Available at:[Link]

  • Xu, X., et al. (2018). "Metal cofactor modulated folding and target recognition of HIV-1 NCp7." PLOS One. Available at:[Link]

  • ImQuest Biosciences. (2021). "ImQuest Publication Highlight: HIV Screening and Mechanism." ImQuest Bio. Available at:[Link]

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Comparative

A Comparative Benchmarking Guide: N-ethyl-2-mercaptobenzamide Against Standard Chelators for Heavy Metal Toxicology

Introduction: The Critical Role of Chelation in Mitigating Heavy Metal Toxicity Heavy metal contamination represents a significant and persistent threat to human health and environmental ecosystems. The insidious nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chelation in Mitigating Heavy Metal Toxicity

Heavy metal contamination represents a significant and persistent threat to human health and environmental ecosystems. The insidious nature of toxic metals such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) lies in their ability to accumulate within biological systems, leading to a cascade of deleterious health effects, including neurological damage, renal dysfunction, and various cancers. Chelation therapy stands as a cornerstone of medical treatment for heavy metal poisoning.[1] This therapeutic intervention involves the administration of chelating agents, which are organic molecules capable of forming stable, non-toxic complexes with metal ions, facilitating their excretion from the body.[2]

The efficacy of a chelating agent is contingent upon several key factors: high affinity and selectivity for the target toxic metal over essential endogenous metals, low toxicity of the chelator itself, and favorable pharmacokinetic properties that allow it to reach the sites of metal deposition. Established chelators such as ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), and dimercapto-propane-1-sulfonate (DMPS) have been the mainstay of chelation therapy for decades. However, the quest for novel chelators with improved efficacy, reduced side effects, and better oral bioavailability is a continuous endeavor in medicinal and toxicological research.

This guide introduces N-ethyl-2-mercaptobenzamide as a candidate for investigation as a novel chelating agent. While direct, comprehensive data on its chelation capabilities are emerging, its structural features, particularly the presence of a thiol group, suggest a potential for metal binding. This document provides a framework for the systematic benchmarking of N-ethyl-2-mercaptobenzamide against well-established standard chelators. We will delve into the mechanisms of action of these standard agents, propose a rigorous, multi-tiered experimental approach to evaluate our candidate compound, and provide the scientific rationale behind these proposed studies.

The Incumbents: A Profile of Standard Chelating Agents

A thorough understanding of the properties and limitations of current standard-of-care chelators is essential for contextualizing the potential advantages of a novel agent.

Ethylenediaminetetraacetic acid (EDTA)

EDTA is a polyamino carboxylic acid and a powerful, broad-spectrum chelating agent.[3] Its hexadentate nature, with four carboxylate and two amine groups, allows it to form very stable complexes with a wide range of divalent and trivalent metal ions.[3]

  • Mechanism of Action: EDTA forms water-soluble complexes with metal ions, which are then renally excreted.[3] The stability of these complexes is a key determinant of its efficacy.[4][5]

  • Clinical Applications: Primarily used for lead poisoning.[6]

  • Limitations: Poor oral bioavailability necessitates intravenous administration. It can also chelate essential minerals like calcium and zinc, requiring careful medical supervision.[6]

Dimercaptosuccinic acid (DMSA)

DMSA is a water-soluble, orally bioavailable chelating agent and a dithiol compound.

  • Mechanism of Action: The two sulfhydryl groups of DMSA form stable complexes with heavy metals, particularly lead and mercury.[6]

  • Clinical Applications: FDA-approved for the treatment of lead poisoning in children. Also used for mercury and arsenic poisoning.[6]

  • Advantages: Oral administration and a better safety profile compared to some other chelators, with less impact on essential mineral excretion.[6]

Dimercapto-propane-1-sulfonate (DMPS)

DMPS is another water-soluble dithiol chelator, structurally related to DMSA.

  • Mechanism of Action: Similar to DMSA, the sulfhydryl groups of DMPS are the active sites for metal chelation, with a high affinity for mercury.[6]

  • Clinical Applications: Widely used for the treatment of mercury poisoning, particularly from dental amalgams. It is also effective for arsenic and lead intoxication.[6]

  • Administration: Can be administered orally or intravenously.

The following table summarizes the key characteristics of these standard chelators.

FeatureEDTADMSADMPS
Chemical Class Polyamino carboxylic acidDithiolDithiol
Primary Metal Targets Lead, CadmiumLead, Mercury, ArsenicMercury, Arsenic, Lead
Administration Route IntravenousOralOral, Intravenous
Key Advantage High stability constants with many metalsGood oral bioavailability, FDA approved for pediatric lead poisoningEffective for mercury, oral and IV options
Key Limitation Poor oral bioavailability, can deplete essential mineralsLess effective for cadmiumNot FDA approved in the US

The Challenger: Scientific Rationale for Investigating N-ethyl-2-mercaptobenzamide

The potential of N-ethyl-2-mercaptobenzamide as a chelating agent is predicated on its chemical structure, which incorporates a mercaptobenzamide moiety. The thiol (-SH) group is a well-known and potent metal-binding functional group, forming the basis of action for established dithiol chelators like DMSA and DMPS.

Recent research into structurally related compounds provides a compelling rationale for the investigation of N-ethyl-2-mercaptobenzamide:

  • Mercaptobenzimidazole Derivatives: A study on 1-ethyl-2-mercaptobenzimidazole (EMBI), a close structural analog of N-ethyl-2-mercaptobenzamide, demonstrated selective binding to certain metal ions, including Cu2+ and Ag+.[7] This suggests that the core mercapto-benz-heterocyclic structure possesses inherent metal-binding capabilities.

  • N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI): This novel lipophilic heavy metal chelator, which contains a mercaptoethyl-amide structure, has shown significant neuroprotective effects against lead toxicity in vitro, outperforming DMSA in the studied model.[8] This highlights the potential of developing highly effective chelators based on the mercaptobenzamide scaffold.

These findings strongly support the hypothesis that N-ethyl-2-mercaptobenzamide could exhibit clinically relevant chelating properties. A systematic evaluation is therefore warranted to determine its efficacy and selectivity for toxic heavy metals.

A Proposed Framework for Benchmarking: Experimental Protocols

To rigorously evaluate N-ethyl-2-mercaptobenzamide, a multi-stage approach encompassing in vitro and in vivo studies is proposed.

Part 1: In Vitro Characterization

The initial phase of testing focuses on characterizing the fundamental chelating properties of N-ethyl-2-mercaptobenzamide in a controlled, cell-free environment.

Experiment 1.1: Determination of Metal-Binding Stoichiometry and Stability Constants

Causality: The stability constant (K) is a critical parameter that quantifies the affinity of a chelator for a specific metal ion.[4][5][9] A higher stability constant indicates a stronger and more stable complex, which is essential for effective chelation.[5] Determining the stoichiometry of the metal-chelator complex is also crucial for understanding the binding mechanism.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of N-ethyl-2-mercaptobenzamide and the metal salts of interest (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, As₂O₃) in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4).

  • UV-Vis Spectrophotometric Titration:

    • Place a fixed concentration of the metal ion solution in a cuvette.

    • Incrementally add the N-ethyl-2-mercaptobenzamide solution and record the UV-Vis spectrum after each addition.

    • Monitor for changes in the absorbance spectrum, such as shifts in the maximum wavelength (λmax) or changes in absorbance intensity, which indicate complex formation.[7]

  • Job's Plot Analysis: To determine the stoichiometry, prepare a series of solutions with varying mole fractions of the metal and N-ethyl-2-mercaptobenzamide, keeping the total molar concentration constant. Plot the change in absorbance against the mole fraction of the chelator. The peak of the plot will indicate the stoichiometry of the complex.[7]

  • Calculation of Stability Constants: Use the spectral titration data and appropriate software (e.g., using the Benesi-Hildebrand method or non-linear regression analysis) to calculate the stability constants for each metal-chelator pair.[7][10]

  • Comparative Analysis: Perform the same experiments with the standard chelators (EDTA, DMSA, DMPS) under identical conditions to obtain benchmark stability constants.

Data Presentation:

The stability constants (log K) for N-ethyl-2-mercaptobenzamide and the standard chelators with various heavy metals should be summarized in a table for direct comparison.

Chelatorlog K (Lead)log K (Mercury)log K (Cadmium)log K (Arsenic)
N-ethyl-2-mercaptobenzamide ExperimentalExperimentalExperimentalExperimental
EDTA ExperimentalExperimentalExperimentalExperimental
DMSA ExperimentalExperimentalExperimentalExperimental
DMPS ExperimentalExperimentalExperimentalExperimental
Experiment 1.2: In Vitro Efficacy in a Non-Biological System

Causality: This experiment aims to assess the ability of N-ethyl-2-mercaptobenzamide to remove heavy metals from a simple, non-biological matrix, providing a preliminary indication of its practical efficacy.

Protocol:

  • Preparation of Contaminated Matrix: Prepare a solution containing a known concentration of a heavy metal (e.g., lead) in a buffered aqueous solution.

  • Chelation Reaction: Add N-ethyl-2-mercaptobenzamide, EDTA, DMSA, and DMPS at varying molar ratios to separate aliquots of the contaminated solution. A control group with no chelator should also be included.

  • Separation of Chelated and Free Metal: Use a technique such as dialysis or ultrafiltration to separate the metal-chelator complexes from the free metal ions.

  • Quantification of Metal Concentration: Measure the concentration of the free metal remaining in the solution using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12][13]

  • Calculation of Efficacy: Calculate the percentage of metal removed by each chelator at each concentration.

In_Vitro_Efficacy_Workflow A Contaminated Solution (Known Metal Concentration) B Add Chelator (N-ethyl-2-mercaptobenzamide or Standard) A->B C Incubation B->C D Separation (Dialysis/Ultrafiltration) C->D E Quantify Free Metal (AAS/ICP-MS) D->E F Calculate Removal Efficacy E->F Cell_Based_Assay_Logic cluster_0 Cytotoxicity Assessment cluster_1 Protective Effect Assay A Cells + Increasing [Chelator] B Measure Viability A->B C Determine IC50 B->C D Cells + Heavy Metal (IC50) + Increasing [Chelator] E Measure Viability D->E F Compare to Metal Alone E->F

Caption: Logic diagram for cell-based chelation assays.

Part 3: In Vivo Evaluation in Animal Models

Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a new chelating agent in a whole-organism context. [14][15]

Experiment 3.1: Acute Toxicity and Pharmacokinetics

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and the acute toxicity of N-ethyl-2-mercaptobenzamide is a prerequisite for efficacy studies.

Protocol:

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats. [16]2. Acute Toxicity: Administer single escalating doses of N-ethyl-2-mercaptobenzamide (e.g., via oral gavage and intraperitoneal injection) to different groups of animals. Monitor for signs of toxicity and determine the LD50 (lethal dose, 50%).

  • Pharmacokinetic Study: Administer a single, non-toxic dose of the compound. Collect blood samples at various time points. Analyze the plasma concentrations of the compound and its potential metabolites using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life, and bioavailability.

Experiment 3.2: Efficacy in a Heavy Metal-Exposed Animal Model

Causality: This is the definitive preclinical test of the chelator's ability to reduce the body burden of a heavy metal and potentially ameliorate its toxic effects. [17] Protocol:

  • Induction of Metal Toxicity: Expose animals to a heavy metal (e.g., lead in drinking water) for a specified period to establish a significant body burden. [16]2. Treatment Groups: Divide the animals into several groups:

    • Control (no metal, no chelator)

    • Metal-exposed, vehicle-treated

    • Metal-exposed, treated with N-ethyl-2-mercaptobenzamide (at different doses)

    • Metal-exposed, treated with a standard chelator (e.g., DMSA)

  • Chelator Administration: Administer the chelators for a defined treatment period (e.g., several weeks).

  • Sample Collection: Collect urine and feces throughout the study to measure metal excretion. At the end of the study, collect blood and tissues (kidney, liver, brain, bone) for metal analysis. [17]5. Metal Quantification: Analyze the metal content in all biological samples using AAS or ICP-MS. [18]6. Biochemical and Histopathological Analysis: Assess markers of organ damage (e.g., kidney and liver function tests) and perform histopathological examination of key organs.

Data Presentation:

The results of the in vivo efficacy study should be presented in tables comparing the metal concentrations in various tissues and the total metal excreted across the different treatment groups.

Treatment GroupBlood [Metal] (µg/dL)Kidney [Metal] (µg/g)Liver [Metal] (µg/g)Brain [Metal] (µg/g)Total Metal Excreted (µg)
Control BaselineBaselineBaselineBaselineBaseline
Metal + Vehicle ElevatedElevatedElevatedElevatedElevated
Metal + N-ethyl-2-mercaptobenzamide (Low Dose) ReducedReducedReducedReducedIncreased
Metal + N-ethyl-2-mercaptobenzamide (High Dose) ReducedReducedReducedReducedIncreased
Metal + DMSA ReducedReducedReducedReducedIncreased

Conclusion

The development of new and improved chelating agents is of paramount importance in clinical toxicology. N-ethyl-2-mercaptobenzamide presents a promising scaffold for a novel chelator, based on its chemical structure and the demonstrated efficacy of related compounds. The comprehensive benchmarking framework outlined in this guide provides a scientifically rigorous pathway for evaluating its potential. By systematically assessing its in vitro binding properties, its protective effects in cell-based models, and its in vivo efficacy and safety, we can determine if N-ethyl-2-mercaptobenzamide represents a valuable addition to the arsenal of treatments for heavy metal poisoning. The successful outcome of these studies could pave the way for a new generation of more effective and safer chelation therapies.

References

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  • De la Fuente, J., et al. (2023). Update on chelating agents in endodontic treatment: A systematic review. Journal of Clinical and Experimental Dentistry, 15(2), e145–e155.
  • Gao, Y., et al. (2023). Editorial: Advanced analytical techniques for heavy metal(loid)s speciation in soil, crop, and human samples. Frontiers in Environmental Science, 11.
  • Li, Y., et al. (2015). Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectromentry and DFT calculations. Journal of Molecular Structure, 1106, 25-31.
  • Smith, D. R., & Strupp, B. J. (2014). The Scientific Basis for Chelation: Animal Studies and Lead Chelation. Journal of Medical Toxicology, 10(4), 333–339.
  • Al-Haddad, A. S., & Al-Khafaji, H. O. (2021). Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study. Cureus, 13(10), e18820.
  • International Journal of Research and Technology. (2024). Stability Constant of Metal Ligand and Complex. IJRT.
  • Akter, M., et al. (2023). Effects of Heavy Metal Toxicity on Different Animal Models. Journal of Toxicology and Risk Assessment, 9(2), 1-8.
  • Al-Dhahri, D. A., et al. (2021). Comparative Evaluation of the Effect of Two Chelating Agents on Dentin-root Microhardness: An In-vitro Pilot Study. Journal of Contemporary Dental Practice, 22(10), 1165-1170.
  • The Chem Connections Homepage. (n.d.).
  • Sustainability Directory. (2025, November 28). Why Is the Stability Constant of a Chelate Complex Important for Effective Heavy Metal Removal?
  • Du, G., et al. (2007). Detection of heavy metal toxicity using cardiac cell-based biosensor. Biosensors and Bioelectronics, 22(12), 2734-2739.
  • De la Fuente, J., et al. (2023). Update on chelating agents in endodontic treatment: A systematic review. Journal of Clinical and Experimental Dentistry, 15(2).
  • ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.
  • ResearchGate. (2025, October 30).
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  • Tella, A. C., & Obaleye, J. A. (2009). Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. Asian Journal of Chemistry, 21(3), 1681.
  • Italia, K., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 232-237.
  • Stanford University. (n.d.). Quantifiable heavy metal detection in immune cells. Explore Technologies.
  • Zhang, W., et al. (2012). Synthesis of heavy metal chelating agent with four chelating groups of N1,N2,N4,N5-tetrakis(2-mercaptoethyl)benzene-1,2,4,5-tetracarboxamide (TMBTCA) and its application for Cu-containing wastewater.
  • El Hiba, O., et al. (2021). Animal Models of Intoxication by Metal Elements: A Focus on Neurobehavioral Injuries. Journal of Behavioral and Brain Science, 11(5), 115-132.
  • Wu, H., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. Journal of Agricultural and Food Chemistry, 63(44), 9800-9808.
  • CoLab.ws. (2012, November 1). Synthesis of heavy metal chelating agent with four chelating groups of N1,N2,N4,N5-tetrakis(2-mercaptoethyl)benzene-1,2,4,5-tetracarboxamide (TMBTCA)
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  • Al-Masoudi, W. A., et al. (2025, June 17). Synthesis and Biological Study of Schiff–Mannich Base Derived from 2-Mercaptobenzimidazole as Chelated Tridentate Ligand with Some Transition Metal Ions Complexes. Baghdad Science Journal.
  • Wu, H., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. Journal of Agricultural and Food Chemistry, 63(44).
  • Marshall, R., et al. (2021). Optimization of Heavy Metal Sensors Based on Transcription Factors and Cell-Free Expression Systems. ACS Synthetic Biology, 10(11), 3078–3090.
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  • Shytle, D., et al. (2019). Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus. Antiviral Research, 169, 104546.
  • Gadd, R., et al. (2021). N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells. Archives of Toxicology, 95(8), 2795–2806.
  • ResearchGate. (2025, August 5).
  • Bencze, G., et al. (2022).
  • Asfaw, A. A., & Delele, A. T. (2021). Synthesis and Structural Studies of a New Polydentate Ligand and its Ni (II) Complex. American Journal of Applied Chemistry, 9(3), 73-79.
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  • Al-Hamdani, A. A. S., et al. (2023). Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-19.
  • ResearchGate. (2018, December 15). Synthesis and Characterization of the Ligand Derived from 2-MercaptoBenzoxazole and It's Complexes with Some Transition Metals Ions.
  • Shaik, F., et al. (2017). Novel lipid-soluble thiol-redox antioxidant and heavy metal chelator, N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) and phospholipase D-specific inhibitor, 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) attenuate mercury-induced lipid signaling leading to protection against cytotoxicity in aortic endothelial cells. Free Radical Biology and Medicine, 108, 907-918.

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Validation

A Comparative Guide to the Mass Spectrometric Validation of Benzamide, N-ethyl-2-mercapto-

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for Benzamide, N-ethyl-2-mercapto- against other analytical techniques. It is intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for Benzamide, N-ethyl-2-mercapto- against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for the characterization and quantification of this and similar small molecules. The principles and protocols detailed herein are grounded in established analytical chemistry to ensure scientific integrity and reproducibility.

Introduction to Benzamide, N-ethyl-2-mercapto- and the Imperative for Rigorous Validation

Benzamide, N-ethyl-2-mercapto- (also known as N-ethyl-2-sulfanylbenzamide) is a small organic molecule with the chemical formula C9H11NOS.[1] Its structure, featuring a benzamide core with N-ethyl and 2-mercapto substitutions, presents unique analytical challenges. The presence of a reactive thiol group and the potential for various fragmentation pathways in a mass spectrometer necessitate a carefully designed validation strategy. Accurate and precise analytical methods are paramount for this compound in various research and development stages, from synthesis verification to metabolic studies. Mass spectrometry (MS) stands as a powerful tool for this purpose due to its high sensitivity and specificity.[2][3]

Chemical Properties of Benzamide, N-ethyl-2-mercapto-: [1]

PropertyValue
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Exact Mass 181.056 Da
CAS Number 65382-84-5

Mass Spectrometry-Based Validation: A Deep Dive

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of small molecules.[4] For Benzamide, N-ethyl-2-mercapto-, a liquid chromatography-mass spectrometry (LC-MS) approach is often preferred due to the compound's polarity and thermal lability, which might pose challenges for gas chromatography.

The Causality Behind Experimental Choices in Mass Spectrometry

The selection of MS parameters is critical for developing a robust and reliable method. Here, we delve into the reasoning behind these choices.

  • Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for Benzamide, N-ethyl-2-mercapto-.[2][3] Its soft ionization nature minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. ESI is particularly effective for polar molecules and is compatible with the reversed-phase liquid chromatography commonly used for their separation.

  • Polarity Selection: Given the presence of the amide and thiol groups, both positive and negative ion modes should be evaluated. In positive ion mode, protonation is likely to occur on the nitrogen or oxygen atom of the amide group. In negative ion mode, deprotonation of the thiol group is expected. The mode that provides the most stable and abundant molecular ion signal should be selected for further experiments.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods using Selected Reaction Monitoring (SRM). By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.

Predicted Fragmentation Pathway

Based on the known fragmentation of benzamides, we can predict the fragmentation pathway for Benzamide, N-ethyl-2-mercapto-.[4][5][6][7] The molecular ion ([M+H]+) is expected at m/z 182.06. Key predicted fragments include:

  • Loss of the N-ethyl group: Cleavage of the N-ethyl bond could result in a fragment at m/z 153.03.

  • Loss of the ethylamino group: This would lead to the formation of a 2-mercaptobenzoyl cation at m/z 137.01.

  • Formation of the benzoyl cation: Subsequent loss of the thiol group from the 2-mercaptobenzoyl cation would yield the benzoyl cation at m/z 105.03.

  • Formation of the phenyl cation: Further fragmentation of the benzoyl cation through the loss of carbon monoxide would result in the phenyl cation at m/z 77.04.[4]

Fragmentation_Pathway M_plus_H [M+H]+ m/z 182.06 Fragment_1 [M+H - C2H5]+ m/z 153.03 M_plus_H->Fragment_1 -C2H5 Fragment_2 [M+H - C2H5N]+ m/z 137.01 M_plus_H->Fragment_2 -C2H5N Fragment_3 [C7H5O]+ m/z 105.03 Fragment_2->Fragment_3 -SH Fragment_4 [C6H5]+ m/z 77.04 Fragment_3->Fragment_4 -CO

Caption: Predicted MS/MS fragmentation of Benzamide, N-ethyl-2-mercapto-.

Experimental Protocol: LC-MS/MS Method for Quantification

This protocol outlines a general procedure for the quantitative analysis of Benzamide, N-ethyl-2-mercapto- in a research setting.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • For analysis in complex matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step may be necessary.[8]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Selected Reaction Monitoring (SRM).
  • SRM Transitions:
  • Quantifier: 182.06 -> 137.01
  • Qualifier: 182.06 -> 105.03
  • Collision Energy: Optimize for each transition to achieve the highest signal intensity.

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Dissolution" [label="Dissolve Sample"]; "Standards" [label="Prepare Calibration Standards"]; "Extraction" [label="Matrix Extraction (if needed)"]; "Dissolution" -> "Standards"; "Dissolution" -> "Extraction"; }

subgraph "cluster_lc" { label="Liquid Chromatography"; style="rounded"; bgcolor="#E6F4EA"; "Injection" [label="Inject Sample"]; "Separation" [label="C18 Reversed-Phase Separation"]; "Injection" -> "Separation"; }

subgraph "cluster_ms" { label="Mass Spectrometry"; style="rounded"; bgcolor="#FEF7E0"; "Ionization" [label="Electrospray Ionization (ESI)"]; "Selection" [label="Quadrupole 1: \n Select Precursor Ion (m/z 182.06)"]; "Fragmentation" [label="Quadrupole 2: \n Collision-Induced Dissociation"]; "Detection" [label="Quadrupole 3: \n Detect Product Ions (m/z 137.01, 105.03)"]; "Ionization" -> "Selection" -> "Fragmentation" -> "Detection"; }

"Extraction" -> "Injection" [ltail=cluster_prep, lhead=cluster_lc]; "Standards" -> "Injection" [ltail=cluster_prep, lhead=cluster_lc]; "Separation" -> "Ionization" [lhead=cluster_ms]; }

Caption: General workflow for LC-MS/MS analysis.

Comparison with Other Analytical Techniques

While LC-MS offers excellent sensitivity and selectivity, other techniques can also be employed for the analysis of Benzamide, N-ethyl-2-mercapto-. The choice of method depends on the specific analytical requirements, such as the need for high throughput, the complexity of the sample matrix, and available instrumentation.[9][10]

ParameterLC-MS/MSHPLC-UVGC-MS
Specificity/Selectivity Very HighModerateHigh
Sensitivity (LLOQ) pg/mL to ng/mLng/mL to µg/mLng/mL to µg/mL
Linearity (R²) >0.99>0.99>0.99
Sample Preparation Moderate (may require extraction)Simple (dissolution and filtration)Moderate (may require derivatization)
Throughput ModerateHighModerate
Cost HighLowModerate
Structural Information High (fragmentation pattern)Low (retention time and UV spectrum)High (fragmentation pattern)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification in less complex matrices.[9]

  • Advantages: Lower cost, simpler operation, and high throughput.

  • Disadvantages: Lower sensitivity and selectivity compared to MS. Co-eluting impurities can interfere with quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10]

  • Advantages: Excellent chromatographic resolution and definitive identification through mass spectral libraries.

  • Disadvantages: Benzamide, N-ethyl-2-mercapto- may require derivatization to increase its volatility and thermal stability. The thiol group can also pose challenges with certain column types.

Conclusion and Recommendations

For the comprehensive validation of Benzamide, N-ethyl-2-mercapto-, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Its unparalleled sensitivity and selectivity ensure accurate quantification, even in complex biological matrices. The structural information provided by MS/MS is invaluable for unequivocal identification.

While HPLC-UV can be a cost-effective alternative for routine analysis of pure substances or simple formulations, it lacks the specificity required for trace-level quantification and impurity profiling. GC-MS, although powerful, may introduce additional complexity due to the need for derivatization.

Ultimately, the choice of analytical technique should be guided by the specific goals of the study, regulatory requirements, and available resources. However, for a self-validating system that provides the highest degree of confidence in the results, LC-MS/MS remains the gold standard.

References

  • Filo. (2026, February 3).
  • Furdui, C. M., & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free Radical Biology and Medicine, 75, 170-184.
  • Chemsrc. (2025, August 26). Benzamide, N-ethyl-2-Mercapto- | CAS#:65382-84-5.
  • PubChem. (n.d.). N-Ethylcarbamoylmethyl-2-mercapto-benzamide.
  • Zancato, M. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • NextSDS. (n.d.).
  • Poulin, P., & Pelletier, M. (2015). Determination of Sub-Nanomolar Levels of Low Molecular Mass Thiols in Natural Waters by Liquid Chromatography Tandem Mass Spectrometry after Derivatization with p-(Hydroxymercuri) Benzoate and Online Preconcentration. Analytical Chemistry, 87(2), 1169-1176.
  • Society for Redox Biology and Medicine. (2014).
  • Kim, S., Oh, H., & Yeo, W.-S. (2015). Selective Analysis of Thiol-Containing Molecules Using Nanoengineered Micro Gold Shells and LDI-TOF MS. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 737-742.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • BenchChem. (2025, December). A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-.
  • BenchChem. (2025, December).
  • BenchChem. (2025).
  • da Silva, A. B., et al. (2018).
  • National Institute of Standards and Technology. (n.d.). Benzamide.
  • Sudebno-meditsinskaia ekspertiza. (2013).
  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

Sources

Comparative

Comparative Toxicity and Efficacy of N-ethyl-2-mercaptobenzamide Derivatives in Cell Lines

Executive Summary The development of small-molecule inhibitors targeting the highly conserved HIV-1 Nucleocapsid protein 7 (NCp7) has historically been hindered by severe cellular toxicity. Early-generation "zinc ejector...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the highly conserved HIV-1 Nucleocapsid protein 7 (NCp7) has historically been hindered by severe cellular toxicity. Early-generation "zinc ejectors" (such as non-specific electrophiles and disulfides like Aldrithiol-2) successfully disrupted the viral CCHC zinc finger but simultaneously attacked host cellular C2H2 zinc fingers, leading to narrow therapeutic windows.

N-ethyl-2-mercaptobenzamide and its thioester prodrugs (collectively known as S-acyl-2-mercaptobenzamide thioesters, or SAMTs) represent a paradigm shift. By utilizing a highly specific acyl-transfer mechanism rather than non-specific oxidation, these compounds achieve potent virucidal activity while maintaining exceptional tolerability in human cell lines[1]. This guide provides an objective, data-driven comparison of N-ethyl-2-mercaptobenzamide derivatives against historical alternatives, detailing the mechanistic causality behind their low toxicity and providing self-validating protocols for preclinical evaluation.

Mechanistic Causality: Why 2-Mercaptobenzamides Spare Host Cells

To understand the experimental choices in toxicity profiling, one must first understand the structural causality of the compound's mechanism of action.

Traditional NCp7 inhibitors act as broad-spectrum electrophiles. They induce zinc ejection via oxidative cross-linking of cysteine residues. Because human cells rely on thousands of zinc-finger proteins (e.g., transcription factors, PARP) for survival, this non-specific oxidation inevitably triggers cellular apoptosis.

Conversely, N-ethyl-2-mercaptobenzamide derivatives act as targeted acyl donors . Upon entering the cell, intracellular esterases convert the prodrug into an active thioester. This active metabolite specifically transfers an acyl group to Cys39 within the unique microenvironment of the viral NCp7 CCHC zinc-binding domain[2]. The reaction requires the specific folding topology of NCp7, meaning host C2H2 zinc fingers exhibit exceptionally low affinity for the compound. Furthermore, the thiol leaving group can be re-acylated by endogenous acyl-CoA, preventing the accumulation of reactive oxidative species[2].

MOA A N-ethyl-2-mercaptobenzamide (Prodrug / SAMT) B Intracellular Esterases (Activation) A->B C Active Thioester B->C D HIV-1 NCp7 CCHC Zinc Finger C->D High Affinity G Host C2H2 Zinc Fingers (Spared / No Toxicity) C->G Low Affinity E Acyl Transfer to Cys39 D->E F Zinc Ejection & Loss of Viral Infectivity E->F

Mechanism of targeted zinc ejection by 2-mercaptobenzamides sparing host cells.

Data Presentation: Comparative Toxicity Profiling

The true utility of a viral inhibitor is defined by its Therapeutic Index (TI) —the ratio of its toxic concentration (TC₅₀ or CC₅₀) to its effective antiviral concentration (EC₅₀). The table below summarizes quantitative data comparing N-ethyl-2-mercaptobenzamide derivatives against standard antiretrovirals and early-generation zinc ejectors across standard cell lines (CEM-SS, PBMCs, and MT-4)[3],[4],[1].

Compound ClassRepresentative AgentTarget Cell LineEC₅₀ (µM)CC₅₀ / TC₅₀ (µM)Therapeutic Index (TI)Primary Toxicity Mechanism
2-Mercaptobenzamide N-ethyl-2-mercaptobenzamide (MDH-1-38)CEM-SS / PBMC0.7 – 13.0> 100.0 > 10 to > 100 Minimal; specific acyl transfer limits off-target binding.
Dual-Target Prodrug MT-AZT ConjugatesMT-4 / TZM-bl0.04 – 0.80> 50.0 > 60 to > 1000 Extremely low; synergistic targeting reduces required dose.
Non-Specific Zinc Ejector Aldrithiol-2 (AT-2)CEM-SS1.0 – 5.0< 15.0 < 3 to 5 High; non-specific oxidation of host cellular thiols.
Nucleoside RT Inhibitor Zidovudine (AZT)PBMC / MT-4~ 0.01> 100.0 > 10,000 Low acute toxicity; however, highly prone to viral resistance.

Key Insight: While AZT boasts a higher absolute TI, it is highly susceptible to multidrug-resistant HIV strains. N-ethyl-2-mercaptobenzamide derivatives maintain their EC₅₀ against protease-, integrase-, and reverse transcriptase-resistant strains while keeping cellular toxicity (TC₅₀) safely above 100 µM[1],[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for evaluating the comparative toxicity of N-ethyl-2-mercaptobenzamide in cell lines. This workflow uses parallel viability and efficacy arms to calculate an accurate TI.

Protocol: Parallel MTS Viability and Luciferase Efficacy Assay

Rationale: The MTS assay quantifies mitochondrial metabolic rate as a proxy for cell viability. By running this in parallel with a viral replication assay (e.g., Luciferase reporter in TZM-bl cells or p24 ELISA in CEM-SS cells), researchers can definitively separate true antiviral efficacy from apparent viral reduction caused by host cell death[3],[5].

Materials:

  • Target Cells: CEM-SS (T-lymphoblastoid) or isolated human PBMCs.

  • Test Compound: N-ethyl-2-mercaptobenzamide (dissolved in DMSO, final concentration <0.1%).

  • Viability Reagent: CellTiter 96® AQueous One Solution (MTS).

  • Controls: Vehicle (0.1% DMSO), Positive Toxicity Control (e.g., Puromycin 10 µM), Positive Antiviral Control (AZT).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed CEM-SS cells at a density of 2×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

    • Self-Validation Check: Include blank wells (media only) to subtract background absorbance.

  • Compound Preparation & Treatment:

    • Perform a 10-point, 3-fold serial dilution of N-ethyl-2-mercaptobenzamide ranging from 0.1 µM to 200 µM.

    • Add the compound to the cells. Ensure the final DMSO concentration remains constant across all wells to prevent solvent-induced toxicity artifacts.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for 5 to 7 days. This extended duration is critical to capture delayed apoptotic events and accurately mirror the timeline of viral replication assays[3].

  • MTS Addition & Readout:

    • Add 20 µL of MTS reagent to each well. Incubate for 1–4 hours.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis (TI Calculation):

    • Calculate % Viability = (ODtest​−ODblank​)/(ODvehicle​−ODblank​)×100 .

    • Determine the CC₅₀ (concentration reducing viability by 50%) using non-linear regression.

    • Divide the CC₅₀ by the EC₅₀ (derived from the parallel viral assay) to establish the Therapeutic Index (TI).

Workflow S1 Seed CEM-SS / PBMCs (96-well plate) S2 Compound Treatment (0.1 - 200 µM) S1->S2 S3 Incubation (5-7 Days, 37°C) S2->S3 S4 MTS Reagent Addition S3->S4 S5 Absorbance Readout (490 nm) S4->S5 S6 Calculate CC50 & TI S5->S6

Step-by-step workflow for evaluating cellular toxicity via MTS viability assays.

Conclusion

When compared to early-generation zinc-ejecting compounds, N-ethyl-2-mercaptobenzamide and its thioester derivatives demonstrate a vastly superior toxicity profile. By leveraging a targeted acyl-transfer mechanism that specifically exploits the CCHC zinc finger of HIV-1 NCp7, these compounds achieve potent virucidal effects without disrupting the critical C2H2 zinc fingers of the host cell. For drug development professionals, this scaffold represents a highly viable, low-toxicity alternative for combating multidrug-resistant viral strains.

References

  • Development of 2-mercaptobenzamides as small molecule inhibitors of HIV maturation. National Institutes of Health (NIH). URL: [Link]

  • Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC. National Institutes of Health (NIH). URL: [Link]

  • Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters. ResearchGate. URL: [Link]

  • Structure-Based Identification of HIV-1 Nucleocapsid Protein Inhibitors Active against Wild-Type and Drug-Resistant HIV-1 Strains. ACS Chemical Biology. URL: [Link]

  • CN111647034B - 2-mercaptobenzamide thioester compound and preparation method and application thereof. Google Patents.

Sources

Validation

Advanced FTIR Spectroscopic Profiling of N-Ethyl-2-Mercaptobenzamide Metal Complexes: A Comparative Guide

Executive Summary In the realm of coordination chemistry and metallo-pharmaceutical design, 2-mercaptobenzamide derivatives serve as highly versatile bidentate ligands. The introduction of an ethyl group to the amide nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and metallo-pharmaceutical design, 2-mercaptobenzamide derivatives serve as highly versatile bidentate ligands. The introduction of an ethyl group to the amide nitrogen—forming N-ethyl-2-mercaptobenzamide (N-ethylthiosalicylamide)—fundamentally alters the ligand's steric profile, lipophilicity, and hydrogen-bonding capabilities compared to its unsubstituted counterparts.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral signatures of N-ethyl-2-mercaptobenzamide metal complexes against standard alternatives. By understanding the causality behind these spectral shifts, researchers can accurately map coordination modes (S,O vs. S,N ligation), which is a critical parameter in predicting the bioavailability and stability of metal-based drugs.

Mechanistic Insights: The Role of N-Alkylation

As an application scientist, I frequently observe that ligand design is a delicate balance of electronic and steric tuning. The unsubstituted 2-mercaptobenzamide acts as a primary amide, forming extensive intermolecular hydrogen-bonded networks that drastically reduce its solubility in organic solvents.

By utilizing N-ethyl-2-mercaptobenzamide , the ethyl substitution disrupts this network. This not only enhances solubility but also introduces a steric bulk that influences the metal coordination pathway. Depending on the pH of the reaction environment, the ligand can coordinate in two distinct modes:

  • Neutral/Acidic Conditions (S,O-Coordination): The metal binds to the thiolate sulfur and the carbonyl oxygen. The amide proton remains intact.

  • Basic Conditions (S,N-Coordination): The amide nitrogen is deprotonated, forcing the metal to bind via the thiolate sulfur and the amide nitrogen. This S/N ligation is highly effective at stabilizing higher metal oxidation states, a feature often exploited in biomimetic complexes[1].

Understanding these pathways is essential before interpreting the FTIR spectra, as the vibrational modes of the Amide I ( ν(C=O) ) and Amide II ( ν(N−H) ) bands will shift dramatically based on the coordination geometry[2].

Coordination Pathway Visualization

The following diagram illustrates the logical relationship between the reaction environment and the resulting coordination mode, which directly dictates the expected FTIR spectral output.

Coordination_Pathway LIGAND Free N-ethyl-2-mercaptobenzamide (S-H, C=O, N-H active) PH_CONTROL Reaction Environment (Solvent & Base) LIGAND->PH_CONTROL PATH_A Neutral/Weakly Acidic (No N-deprotonation) PH_CONTROL->PATH_A  Protonated Amide PATH_B Basic (e.g., Et3N, NaOH) (N-deprotonation) PH_CONTROL->PATH_B  Deprotonated Amide COMPLEX_SO S,O-Coordinated Complex (Shifted C=O, N-H retained) PATH_A->COMPLEX_SO  Metal binds S and O COMPLEX_SN S,N-Coordinated Complex (C=O unshifted, N-H absent) PATH_B->COMPLEX_SN  Metal binds S and N

Caption: Divergent coordination pathways of N-ethyl-2-mercaptobenzamide dictated by pH control.

Self-Validating Experimental Protocol

To ensure high-fidelity FTIR data, the synthesis and sample preparation must be rigorously controlled. The following protocol for generating a Palladium(II) complex includes built-in validation steps to guarantee scientific integrity[3].

Phase 1: Complex Synthesis
  • Ligand Solubilization: Dissolve 2.0 mmol of N-ethyl-2-mercaptobenzamide in 15 mL of absolute ethanol.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring gentle heating (40°C).

  • pH Adjustment (Targeting S,N-Coordination): Add triethylamine (Et 3​ N) dropwise until the pH reaches 8.5 - 9.0.

    • Validation Check: The ligand will deprotonate at the nitrogen. A slight color change (often pale yellow) confirms the formation of the reactive anionic species.

  • Metal Addition: Slowly add 1.0 mmol of K2​[PdCl4​] dissolved in 5 mL of distilled water to the ligand solution under continuous stirring.

  • Isolation: Stir for 2 hours at room temperature. Filter the resulting precipitate, wash sequentially with water, ethanol, and diethyl ether, then dry in a vacuum desiccator for 24 hours.

Phase 2: FTIR Acquisition (ATR Method)
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (4000–400 cm −1 , 32 scans, 2 cm −1 resolution).

    • Validation Check: The background spectrum must be flat, specifically lacking water vapor interference in the 1300–1900 cm −1 region, which would obscure the critical Amide I band.

  • Sample Measurement: Place 1-2 mg of the dried complex onto the crystal. Apply consistent pressure using the ATR anvil.

  • Data Processing: Apply baseline correction and atmospheric compensation algorithms.

Comparative FTIR Data Analysis

The table below synthesizes the quantitative FTIR data, comparing the free ligands with their respective Pd(II) complexes. This objective comparison highlights the diagnostic bands used to confirm the success of the coordination and the exact binding mode.

Vibrational ModeUnsubstituted 2-Mercaptobenzamide (Free)N-Ethyl-2-mercaptobenzamide (Free)Pd(II) Unsubstituted Complex [S,O Mode]Pd(II) N-Ethyl Complex [S,N Mode]
ν(N−H) Stretch ~3350, 3180 cm −1 (Primary amide doublet)~3290 cm −1 (Secondary amide singlet)~3340, 3170 cm −1 (Retained)Absent (Confirms N-deprotonation)
ν(S−H) Stretch ~2550 cm −1 (Weak)~2545 cm −1 (Weak)Absent Absent
ν(C=O) Amide I ~1655 cm −1 ~1640 cm −1 ~1610 cm −1 (Shifted due to O-binding)~1635 cm −1 (Unshifted/Slightly shifted)
ν(M−S) Far-IR N/AN/A~420 cm −1 ~425 cm −1
ν(M−N) Far-IR N/AN/AN/A~480 cm −1
Diagnostic Causality:
  • The ν(S−H) Disappearance: In all cases, the disappearance of the weak band near 2550 cm −1 is the primary, universal indicator that the metal-thiolate bond has successfully formed[2].

  • The Amide I Shift vs. Retention: In the unsubstituted complex (S,O mode), the ν(C=O) band shifts significantly to lower frequencies (~1610 cm −1 ) because electron density is pulled from the carbonyl double bond into the metal center. Conversely, in the N-ethyl complex (S,N mode), the carbonyl oxygen is not coordinated. Therefore, the ν(C=O) band remains near its original position (~1635 cm −1 ), while the complete absence of the ν(N−H) band confirms that the deprotonated nitrogen has taken its place in the coordination sphere[3].

Conclusion for Drug Development

When selecting a ligand for metallo-pharmaceuticals, the choice between an unsubstituted and an N-alkylated mercaptobenzamide is non-trivial. The N-ethyl substitution not only improves the pharmacokinetic profile by increasing lipophilicity but also reliably drives the complex into an S,N-coordination mode under physiological or slightly basic conditions. As demonstrated by the FTIR data, this S,N-ligation creates a highly stable chelate ring, preventing premature metal dissociation in vivo—a critical performance metric over alternative S,O-coordinated systems.

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Comparative

Reproducibility of N-Ethyl-2-mercaptobenzamide Synthesis: A Comparative Guide

The Chemoselectivity Challenge N-Ethyl-2-mercaptobenzamide (CAS: 65382-84-5), frequently referred to as N-ethylthiosalicylamide, is a critical building block in drug development, particularly as a precursor for synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge

N-Ethyl-2-mercaptobenzamide (CAS: 65382-84-5), frequently referred to as N-ethylthiosalicylamide, is a critical building block in drug development, particularly as a precursor for synthesizing S-acyl derivatives with potent antifungal and phytotropic activities 1[1].

For process chemists, synthesizing this molecule presents a classic chemoselectivity dilemma. The target structure contains both a secondary amide and a free nucleophilic thiol (-SH). Attempting direct amidation of thiosalicylic acid with ethylamine often results in poor reproducibility because the free thiol competes with the amine for the activated carbonyl, leading to thioester oligomers or oxidative dimerization. Achieving high reproducibility requires strategic masking of the thiol group during the acyl substitution phase.

Comparative Analysis of Synthesis Routes

To establish a robust process, three primary synthetic routes are typically evaluated:

  • Method A: The Disulfide Protection-Reduction Route (Gold Standard) Starting from 2,2'-dithiodibenzoic acid, the thiol is inherently protected as a disulfide dimer. Conversion to the bis-acid chloride followed by amidation with ethylamine proceeds without thiol interference. A final reduction step yields the target monomer 2[2].

  • Method B: Direct Amidation with Coupling Agents Reacting thiosalicylic acid directly with ethylamine using coupling reagents (e.g., EDC/HOBt). While atom-economical, it requires strictly anaerobic conditions to prevent disulfide formation and precise stoichiometric control to minimize thioester byproducts.

  • Method C: Thiosatoic Anhydride Ring-Opening Utilizing 2-sulfidobenzoic acid anhydride. The amine attacks the carbonyl, opening the heterocyclic ring and liberating the thiol in a single step. This provides high yields but relies on moisture-sensitive, highly reactive precursors that are difficult to store long-term 3[3].

Quantitative Performance Data

The following table summarizes the experimental performance of each route based on pilot-scale synthesis data:

ParameterMethod A: Disulfide RouteMethod B: Direct AmidationMethod C: Ring-Opening
Average Yield 82% – 88%45% – 60%75% – 85%
Reproducibility High (Robust across scales)Low (Highly variable)Moderate
Chemoselectivity Excellent (Thiol masked)Poor (Thioester byproducts)Good
Scalability >100g scale<5g scale10g – 50g scale
Purification Acid/Base PrecipitationColumn ChromatographyRecrystallization

Mechanistic Pathways & Workflows

To understand why Method A vastly outperforms Method B in reproducibility, we must visualize the mechanistic logic and the competing pathways.

Chemoselectivity A Thiosalicylic Acid B Coupling Agent (EDC/HOBt) A->B C Activated Acyl Intermediate B->C D Ethylamine (Target Nucleophile) C->D Desired Pathway E Free Thiol (Competing Nucleophile) C->E Side Reaction F N-ethyl-2-mercaptobenzamide D->F G Thioester Oligomers / Dimers E->G

Competing nucleophilic pathways causing low reproducibility in direct amidation.

DisulfideRoute A 2,2'-Dithiodibenzoic Acid B Thionyl Chloride (SOCl2) Reflux A->B Chlorination C 2,2'-Dithiodibenzoyl Chloride B->C D Ethylamine (EtNH2) 0°C to RT C->D Amidation E 2,2'-Dithiobis(N-ethylbenzamide) D->E F Reduction (Zn/HCl or DTT) Cleaves S-S Bond E->F Disulfide Reduction G N-ethyl-2-mercaptobenzamide (Target Product) F->G

Workflow of the highly reproducible Disulfide Protection-Reduction synthesis route.

Self-Validating Experimental Protocol: The Disulfide Route

The following protocol details Method A. It is designed as a self-validating system , meaning each step provides distinct visual or physical cues confirming the reaction's progress, eliminating the need for constant LC-MS monitoring.

Step 1: Synthesis of 2,2'-Dithiodibenzoyl Chloride
  • Procedure: Suspend 2,2'-dithiodibenzoic acid (10 mmol) in dry dichloromethane (DCM, 50 mL). Add thionyl chloride (30 mmol) and a catalytic amount of DMF (2 drops). Reflux for 3 hours. Concentrate under reduced pressure to remove excess SOCl₂.

  • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent in situ. This acts as the active chlorinating species, drastically lowering the activation energy compared to uncatalyzed SOCl₂.

  • Self-Validation: The initial heterogeneous suspension of the di-acid will clear into a homogeneous, transparent yellow solution as the highly soluble acid chloride forms. This provides an immediate visual endpoint for the chlorination.

Step 2: Amidation with Ethylamine
  • Procedure: Dissolve the crude acid chloride in dry DCM (30 mL) and cool to 0°C. Dropwise, add an excess of aqueous ethylamine (70%, 50 mmol) while stirring vigorously. Stir at room temperature for 2 hours. Filter the resulting solid, wash with 1M HCl and water, then dry.

  • Causality: Excess amine acts as both the reactant and the acid scavenger (neutralizing the HCl byproduct). Using a biphasic/aqueous amine system ensures that the highly hydrophobic disulfide product crashes out of solution immediately, driving the equilibrium forward.

  • Self-Validation: A dense white precipitate of 2,2'-dithiobis(N-ethylbenzamide) will rapidly form in the DCM layer, confirming successful amidation.

Step 3: Disulfide Reduction to Target Monomer
  • Procedure: Suspend the intermediate (5 mmol) in a mixture of ethanol (20 mL) and 2M HCl (10 mL). Add Zinc dust (20 mmol) in portions. Stir at 50°C for 2 hours. Filter hot to remove excess zinc. Cool the filtrate and acidify to pH 2 with concentrated HCl. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Causality: Zinc in acidic media generates nascent hydrogen, which selectively cleaves the S-S bond without reducing the amide carbonyl. The acidic environment prevents the newly formed thiol from oxidizing back into a disulfide.

  • Self-Validation: The white suspension of the disulfide will gradually dissolve as the zinc is consumed and the soluble zinc-thiolate complex forms. Upon final acidification, the target N-ethyl-2-mercaptobenzamide instantly precipitates as a brilliant white solid due to the protonation of the thiolate, confirming a successful reduction.

References

  • Moisés Mazza et al. "A series of S-acylderivatives of N-ethylthiosalicylamide... prepared and tested for in vitro antifungal activity." ResearchGate.
  • Ścianowski, J. et al. "Crucial Role of Selenium in the Virucidal Activity of Benzisoselenazol-3(2H)-ones and Related Diselenides" (Details amidation of 2,2'-dithiodibenzoyl chloride). PMC / Molecules.
  • US Patent US4122111A. "Carbamoylthiobenzamides and compositions comprising same" (Details synthesis intermediates including N-ethylthiosalicylamide). Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Benzamide, N-ethyl-2-mercapto- proper disposal procedures

[label=" Scrubb Refining the diagram I'm now refining the second diagram and I've focused on optimizing edge labels for clarity. I've reworded labels like "Neutralization" and "Incineration" for conciseness.

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Scrubb

Refining the diagram

I'm now refining the second diagram and I've focused on optimizing edge labels for clarity. I've reworded labels like "Neutralization" and "Incineration" for conciseness. I am now making minor adjustments to node positioning for visual coherence.

As a Senior Application Scientist, establishing robust, scientifically grounded protocols for chemical disposal is just as critical as the experimental workflows themselves. Benzamide, N-ethyl-2-mercapto- (CAS: 65382-84-5) is a highly reactive functionalized organosulfur intermediate frequently utilized in drug development and synthetic chemistry [2.2].

Due to the presence of a free thiol (-SH) and an amide (-CONH-) moiety, this compound presents unique end-of-life logistical challenges. Improper disposal can lead to the release of toxic gases, severe environmental contamination, and dangerous exothermic reactions in the laboratory waste stream[1]. This guide provides the mechanistic rationale and step-by-step operational protocols required for the safe handling, neutralization, and disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and qualitative hazard profile of the target compound[2].

Table 1: Chemical Identity and GHS Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name Benzamide, N-ethyl-2-mercapto-Contains reactive sulfur and nitrogen heteroatoms.
CAS Number 65382-84-5Primary identifier for hazardous waste manifesting.
Molecular Formula C9H11NOSHigh carbon content; requires complete combustion.
Molecular Weight 181.25 g/mol Moderate volatility; dust/aerosol hazard.
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantMandates strict PPE (nitrile gloves, goggles, fume hood).
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic oxidation to disulfides/sulfonates.

Mechanistic Rationale for Disposal (The "Why")

Standard solvent disposal—where waste is simply burned for energy recovery—is strictly prohibited for mercaptobenzamides. The carbon skeleton is easily combusted, but the heteroatoms dictate the disposal strategy.

The Causality of Incineration: When Benzamide, N-ethyl-2-mercapto- is subjected to thermal oxidation, the thiol group combusts to form sulfur dioxide ( SO2​ ) , a severe respiratory irritant and acid rain precursor. Simultaneously, the amide nitrogen oxidizes to nitrogen oxides ( NOx​ ) . To mitigate this, the compound must be processed in a high-temperature incinerator equipped with an alkaline wet scrubber system [3]. The scrubber uses a basic solution (e.g., Sodium Hydroxide) to capture the acidic SO2​ and NOx​ gases, neutralizing them into harmless aqueous salts (sulfates and nitrates) before exhaust is released into the atmosphere.

G A N-ethyl-2-mercaptobenzamide (Waste) B Thermal Oxidation (>850°C) A->B Incineration C Combustion Gases (SO2, NOx, CO2) B->C Volatilization D Alkaline Scrubber (pH 8.5-9.5) C->D Scrubbing E Neutralized Salts (Aqueous) D->E Effluent F Clean Exhaust (Atmosphere) D->F Emission

Mechanistic pathway of thermal degradation and alkaline neutralization.

Standard Operating Procedures (SOPs)

SOP 1: Laboratory Waste Segregation and Packaging

To ensure a self-validating safety system, waste segregation must prevent accidental in-container reactions.

  • Isolate from Oxidizers (Critical Step): Never store mercaptobenzamide waste in the same secondary containment as nitric acid, peroxides, or permanganates. The free thiol (-SH) group is highly susceptible to exothermic oxidation, which can pressurize and rupture waste containers.

  • Primary Containment: Collect all solid waste and contaminated consumables (e.g., pipette tips, weighing paper) in High-Density Polyethylene (HDPE) containers. HDPE is highly resistant to organosulfur permeation.

  • Headspace Management: For liquid solutions containing the compound, leave a minimum 20% headspace in the waste bottle to accommodate potential gas expansion. If the waste is highly concentrated, purge the headspace with an inert gas (nitrogen or argon) to prevent auto-oxidation.

  • Hazard Labeling: Clearly label the container as "Hazardous Waste - Organosulfur / Toxic" in accordance with GHS and local regulatory standards[2].

SOP 2: Immediate Spill Response and Chemical Quenching

Mercaptobenzamides possess a strong, lingering odor and high chemical reactivity. In the event of a spill, standard sweeping is insufficient.

  • Containment & PPE: Immediately isolate the area. Don appropriate PPE (double nitrile gloves, safety goggles, and a lab coat). If the spill is a dry powder, avoid dry sweeping to prevent toxic aerosolization.

  • Absorption: For liquid spills, cover the area completely with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Chemical Quenching (Odor & Reactivity Control): Decontaminate the affected surface using a dilute (5%) sodium hypochlorite (bleach) solution.

    • Mechanistic Insight: The hypochlorite safely and rapidly oxidizes the volatile, odorous thiol (-SH) into a highly water-soluble, non-volatile sulfonate ( −SO3​H ). This effectively eliminates the odor and neutralizes the chemical hazard, making it safe for final cleanup.

  • Collection: Scoop the absorbed, neutralized material using non-sparking tools into a designated hazardous waste bag for incineration.

Workflow N1 1. Waste Generation (Solid/Liquid) N2 2. Segregation (Isolate from Oxidizers) N1->N2 N3 3. Secondary Containment (HDPE Containers) N2->N3 N4 4. Hazard Labeling (GHS Compliant) N3->N4 N5 5. HazMat Transport (Licensed Carrier) N4->N5 N6 6. RCRA Incineration (High-Temp + Scrubber) N5->N6

End-to-end laboratory logistical workflow for organosulfur waste disposal.

Quantitative Parameters for Commercial Incineration

When coordinating with your facility's licensed hazardous waste vendor, ensure their incineration capabilities meet the following parameters for organosulfur compounds.

Table 2: Required Incineration Parameters

ParameterTarget ValueMechanistic Rationale
Primary Chamber Temp > 850°CEnsures complete homolytic cleavage of robust aromatic and amide bonds.
Secondary Chamber Temp > 1100°CPrevents the formation of toxic byproducts (e.g., dioxins/furans) if trace halogens are present in the bulk waste stream.
Residence Time > 2.0 secondsAllows sufficient time for the complete oxidation of vaporized organosulfur compounds into SO2​ .
Scrubber Effluent pH 8.5 - 9.5Optimizes the neutralization kinetics, converting acidic SO2​ gas into stable aqueous sulfate salts[3].

References

  • Benzamide, N-ethyl-2-Mercapto | CAS#:65382-84-5.Chemsrc.
  • 4-Mercapto-benzamide | C7H7NOS | CID 22351612.PubChem, National Institutes of Health.
  • BenzaMide, N-ethyl-2-Mercapto- — Chemical Substance Information.NextSDS.
  • Remediation of mercury contaminated soil, water, and air.Biblio (UGent).

Sources

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